Product packaging for 2,4-Dichloro-6-phenoxy-1,3,5-triazine(Cat. No.:CAS No. 4682-78-4)

2,4-Dichloro-6-phenoxy-1,3,5-triazine

Cat. No.: B1294645
CAS No.: 4682-78-4
M. Wt: 242.06 g/mol
InChI Key: ACMVCGAZNQJQFJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C9H5Cl2N3O and its molecular weight is 242.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2N3O B1294645 2,4-Dichloro-6-phenoxy-1,3,5-triazine CAS No. 4682-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-phenoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMVCGAZNQJQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274685
Record name 2,4-dichloro-6-phenoxy-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4682-78-4
Record name 2,4-dichloro-6-phenoxy-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-1,3,5-TRIAZIN-2-YL PHENYL ETHER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dichotomous Reactivity of Chlorine Atoms in 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the two chlorine atoms in 2,4-dichloro-6-phenoxy-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science. The strategic, stepwise substitution of these chlorine atoms is fundamental to the design and synthesis of novel molecular entities. This document provides a comprehensive overview of the principles governing this reactivity, quantitative data from related systems to illustrate these principles, and detailed experimental protocols for kinetic analysis.

Core Principles of Reactivity

The reactivity of the chlorine atoms on the 1,3,5-triazine ring is governed by the electron-deficient nature of the heterocyclic core. This inherent electrophilicity makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. A key feature of this compound is the differential reactivity of its two chlorine atoms. The substitution of the first chlorine atom by a nucleophile introduces an electron-donating group to the triazine ring, which deactivates the second chlorine atom towards further substitution.[1] This electronic effect allows for a controlled, stepwise substitution pattern, which is crucial for the synthesis of asymmetrically substituted triazines.

This selective reactivity is primarily controlled by temperature. The first nucleophilic substitution can typically be achieved at lower temperatures (e.g., 0-5 °C), while the displacement of the second, less reactive chlorine atom requires higher temperatures (e.g., room temperature or above).

The nature of the incoming nucleophile also plays a significant role in the reaction rate. Generally, for triazine systems, the order of reactivity for common nucleophiles is:

Alcohols > Thiols > Amines [1]

This preferential reactivity allows for orthogonal chemoselectivity in the design of synthetic routes.

Quantitative Analysis of Reactivity

While specific kinetic data for this compound is not extensively available in the public domain, studies on closely related 2,4-dichloro-s-triazine derivatives provide valuable insights into the reaction rates. The following tables summarize representative second-order rate constants for the nucleophilic substitution of chlorine atoms in analogous systems. This data serves as a practical guide for predicting reaction times and optimizing conditions.

Table 1: Second-Order Rate Constants for the Reaction of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine with Hydroxide Ion and Water.

NucleophileTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
OH⁻251.3 x 10²
H₂O251.8 x 10⁻⁸

Data extracted from a study on a structurally related dichlorotriazine and is intended for comparative purposes.[1]

Table 2: Second-Order Rate Constants for the Alkaline Hydrolysis of Substituted 2-anilino-4,6-dichloro-1,3,5-triazines.

Substituent on Anilino RingTemperature (°C)Second-Order Rate Constant (k_OH, M⁻¹s⁻¹)
4-Methoxy250.058
4-Methyl250.076
Hydrogen250.11
4-Chloro250.23
3-Nitro251.05

This data illustrates the electronic effects of substituents on the reactivity of the chlorine atoms.[2]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for understanding reaction mechanisms and optimizing synthetic protocols. The following are detailed methodologies for studying the reactivity of this compound.

UV-Vis Spectrophotometric Method for Kinetic Analysis

This protocol describes a method to determine the rate of reaction between this compound and a nucleophile by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Nucleophile of interest (e.g., an amine, thiol, or alcohol)

  • Appropriate solvent (e.g., acetonitrile, dioxane, or a buffered aqueous solution)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectrum of the starting material (this compound) and the expected product (mono-substituted triazine) to identify a wavelength where there is a significant difference in absorbance. This will be the analytical wavelength for monitoring the reaction.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

    • Pipette a known volume of the this compound stock solution into a quartz cuvette and dilute with the solvent to the final reaction volume minus the volume of the nucleophile solution.

    • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).

    • Initiate the reaction by adding a small, known volume of the concentrated nucleophile stock solution to the cuvette. Mix rapidly and thoroughly.

    • Immediately start recording the absorbance at the predetermined analytical wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A_∞).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile (which was in large excess).

HPLC Method for Kinetic Analysis

This protocol is suitable for reactions where spectrophotometric monitoring is difficult due to overlapping spectra of reactants and products.

Materials:

  • This compound

  • Nucleophile of interest

  • Appropriate solvent

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical HPLC column (e.g., C18 reverse-phase)

  • Thermostatted reaction vessel

  • Syringes and syringe filters

  • Autosampler vials

  • Quenching solution (if necessary, e.g., a dilute acid to stop the reaction)

Procedure:

  • Method Development:

    • Develop an HPLC method capable of separating the starting material, the mono-substituted product, and the di-substituted product. This involves selecting an appropriate mobile phase (e.g., a gradient of acetonitrile and water) and flow rate.

    • Establish a calibration curve for the starting material by injecting known concentrations and plotting peak area versus concentration.

  • Kinetic Run:

    • In a thermostatted reaction vessel, combine known amounts of this compound and the nucleophile in the chosen solvent.

    • Start a timer at the moment of mixing.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • If necessary, immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

    • Filter the aliquot and transfer it to an autosampler vial.

  • Sample Analysis:

    • Inject the samples onto the HPLC system and record the chromatograms.

  • Data Analysis:

    • From the chromatograms, determine the peak area of the starting material at each time point.

    • Using the calibration curve, convert the peak areas to concentrations.

    • The rate constant can be determined by plotting the natural logarithm of the concentration of the starting material versus time (for a first-order or pseudo-first-order reaction). The slope of this plot will be -k.

Reaction Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the complex processes involved in studying the reactivity of this compound.

G cluster_0 Stepwise Nucleophilic Substitution DCPT This compound MonoSub Mono-substituted Product DCPT->MonoSub + Nucleophile 1 (e.g., 0-5 °C) DiSub Di-substituted Product MonoSub->DiSub + Nucleophile 2 (e.g., Room Temp.)

Caption: Stepwise substitution of this compound.

G cluster_1 Kinetic Analysis Workflow (UV-Vis) Prep Prepare Stock Solutions (Triazine & Nucleophile) Lambda Determine Analytical Wavelength (λ_max) Prep->Lambda Run Initiate Reaction in Cuvette & Monitor Absorbance vs. Time Lambda->Run Data Plot ln(A_t - A_∞) vs. Time Run->Data Calc Calculate k_obs and k₂ Data->Calc

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.

Conclusion

The differential reactivity of the two chlorine atoms in this compound provides a powerful platform for the controlled synthesis of a diverse range of substituted triazine derivatives. By understanding the principles of this reactivity and employing rigorous kinetic analysis, researchers can effectively design and optimize synthetic routes to novel compounds with potential applications in drug discovery and materials science. The experimental protocols and comparative data presented in this guide offer a solid foundation for such investigations.

References

A Technical Guide to the Nucleophilic Substitution Mechanism on 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical document provides a comprehensive overview of the mechanism, kinetics, and experimental considerations for nucleophilic substitution reactions on 2,4-dichloro-6-phenoxy-1,3,5-triazine. This triazine derivative is a key intermediate in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. The core of its utility lies in the differential reactivity of its two chlorine atoms, which allows for sequential and controlled substitution. This guide details the underlying principles of the SNAr mechanism, provides standardized experimental protocols, summarizes key reaction data, and presents visual diagrams of the reaction pathways and workflows.

Core Mechanism: Stepwise Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the this compound core proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][2]

The reaction is not a concerted process but rather a two-step addition-elimination sequence:

  • Nucleophilic Addition: The nucleophile attacks one of the chlorine-bearing carbon atoms, breaking the aromaticity of the triazine ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

A critical feature of the 1,3,5-triazine system is the sequential nature of the substitutions. The replacement of the first chlorine atom from the precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), with a phenoxy group deactivates the remaining two chlorine atoms toward further substitution.[3][4] This is because the oxygen of the phenoxy group donates electron density into the triazine ring, reducing the electrophilicity of the remaining carbon centers. Consequently, the substitution of the second chlorine atom on this compound requires more forcing conditions (e.g., higher temperature) than the first.[4][5] This differential reactivity is fundamental to the controlled synthesis of asymmetrically disubstituted triazines.

SNAr_Mechanism cluster_step1 Step 1: Addition cluster_step2 Step 2: Elimination Reactants This compound Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Products Monosubstituted Product Chloride (Cl⁻) Intermediate->Products Loss of Leaving Group (Restores Aromaticity)

Figure 1: General SNAr mechanism on the triazine core.

Experimental Protocols

Precise control over reaction conditions is paramount for achieving selective substitution on the triazine ring. Temperature is the most critical parameter for controlling the sequential replacement of chlorine atoms.

Synthesis of the Starting Material: this compound

This protocol is adapted from procedures for monosubstitution of 2,4,6-trichloro-1,3,5-triazine (TCT).[6]

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT, 1.0 eq)

  • Phenol (1.0 eq)

  • Diisopropylethylamine (DIEA, 1.0 eq) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Dissolve TCT (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -20°C to 0°C using an ice-salt or acetone/dry ice bath.[6] Maintaining this low temperature is crucial to ensure monosubstitution.

  • In a separate flask, dissolve phenol (1.0 eq) and DIEA (1.0 eq) in ethyl acetate.

  • Add the phenol/DIEA solution dropwise to the stirring TCT solution over 30 minutes, ensuring the internal temperature does not rise above 0°C.

  • Stir the reaction mixture at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.[6]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product, this compound, by recrystallization or column chromatography.

Protocol for Second Nucleophilic Substitution

This protocol outlines the substitution of a second chlorine atom from the this compound intermediate.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., amine, thiol; 1.0 eq)

  • DIEA (1.0 eq) or another suitable base

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in EtOAc.

  • Add the desired nucleophile (1.0 eq) followed by the addition of DIEA (1.0 eq).

  • Stir the reaction at room temperature (for more reactive nucleophiles) or heat to 35-50°C (for less reactive nucleophiles) for 2-12 hours.[4][6] The substitution of the second chlorine requires a higher temperature than the first.[4]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, perform an aqueous workup similar to the one described in section 3.1.

  • Isolate and purify the final disubstituted product.

Experimental_Workflow start Start: Reagents in Flask dissolve 1. Dissolve Triazine in Solvent (e.g., EtOAc) start->dissolve cool 2. Cool to Required Temp. (0°C for 1st Sub., RT-50°C for 2nd) dissolve->cool add_nuc 3. Add Nucleophile + Base Dropwise cool->add_nuc react 4. Stir for 1-12 hours add_nuc->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Wash with H₂O) monitor->workup Reaction Complete dry 7. Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate 8. Concentrate (Rotary Evaporation) dry->concentrate purify 9. Purify (Recrystallization or Chromatography) concentrate->purify end End: Pure Product purify->end

Figure 2: Standard experimental workflow for nucleophilic substitution.

Data Presentation: Reactivity and Conditions

Quantitative kinetic data, such as second-order rate constants for the substitution on this compound, are not extensively documented in readily available literature. However, the general principles of reactivity are well-established based on studies of TCT and related triazines.[7] The data can be summarized by comparing the conditions required for sequential substitutions.

Table 1: Temperature-Dependent Sequential Substitution Conditions
Substitution StepStarting MaterialTypical NucleophileTemperature (°C)Relative Reaction Rate
First Substitution 2,4,6-Trichloro-1,3,5-triazinePhenol, Thiol, Amine-20 to 5[4][6]Very Fast
Second Substitution This compoundThiol, Amine25 to 50[4]Moderate
Third Substitution 2-Chloro-4-phenoxy-6-R-1,3,5-triazineAmine> 80[4]Slow
Table 2: General Order of Nucleophile Reactivity

The reactivity of nucleophiles towards the triazine core generally follows a predictable order. This allows for chemoselective substitutions by controlling the reaction temperature and choice of nucleophile.[3]

RankNucleophile ClassExampleGeneral ReactivityNotes
1Alcohols / PhenolsPhenoxide, MethoxideHighestTypically requires a base to form the more nucleophilic alkoxide/phenoxide ion.
2ThiolsThiophenoxideHighGenerally more nucleophilic than corresponding amines but less than alkoxides.
3AminesPrimary/Secondary AminesModerateReactivity can be tuned by the basicity and steric hindrance of the amine.

Conclusion

The nucleophilic substitution on this compound is a robust and highly controllable process governed by the SNAr mechanism. The key to its synthetic utility is the temperature-dependent, stepwise displacement of the two chlorine atoms, which is a direct consequence of the deactivating effect of the preceding substituent. By carefully selecting the nucleophile and controlling the reaction temperature, researchers can achieve a high degree of selectivity, enabling the rational design and synthesis of complex, asymmetrically substituted 1,3,5-triazine derivatives for a multitude of applications in science and industry.

References

Spectroscopic and Synthetic Profile of 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2,4-dichloro-6-phenoxy-1,3,5-triazine. The information is curated for researchers, scientists, and professionals in drug development and material science who utilize substituted triazines as versatile chemical scaffolds. This document summarizes expected spectroscopic data, details the experimental protocols for synthesis and characterization, and visualizes key procedural workflows.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity & Assignment Chemical Shift (δ) ppm Assignment
~ 7.45 - 7.55 (m, 2H, Ar-H ortho) ~ 172.0 (C-Cl)
~ 7.35 - 7.45 (m, 1H, Ar-H para) ~ 170.5 (C-O)
~ 7.20 - 7.30 (m, 2H, Ar-H meta) ~ 150.0 (Ar C-O)
~ 130.0 (Ar C-H para)
~ 127.0 (Ar C-H meta)

| | | ~ 122.0 | (Ar C-H ortho) |

Note: The predicted chemical shifts are based on data from analogous compounds. Actual experimental values may vary slightly.[1]

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
~ 3070 - 3050 Aromatic C-H Stretch
~ 1590 - 1570 C=N Stretch (Triazine Ring)
~ 1485 Aromatic C=C Stretch
~ 1240 - 1200 Asymmetric C-O-C Stretch (Ether)

| ~ 850 - 830 | C-Cl Stretch |

Note: The formation of the ether linkage is a key indicator in the synthesis, often confirmed by the appearance of a strong C-O-C stretching band.[2]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₅Cl₂N₃O
Calculated Molecular Weight 242.06 g/mol
Predicted m/z (M⁺) 240.9861

| Isotopic Pattern (M⁺ : M⁺+2 : M⁺+4) | Approx. 9:6:1 ratio due to ²Cl isotopes |

Experimental Protocols

The following sections detail the standard procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential and controlled substitution.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Phenol

  • Sodium hydroxide (NaOH) or a non-nucleophilic base like Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of phenol (1.0 eq) and sodium hydroxide (1.0 eq) is prepared in an appropriate solvent (e.g., aqueous THF) to form sodium phenoxide in situ.

  • In a separate flask, 2,4,6-trichloro-1,3,5-triazine (1.0 eq) is dissolved in DCM and the solution is cooled to 0 °C in an ice bath.[1]

  • The sodium phenoxide solution is added dropwise to the stirring TCT solution at 0 °C.

  • If using a base like DIEA, the phenol (1.0 eq) is added to the TCT solution, followed by the slow addition of DIEA (1.0 eq) at 0 °C.[1]

  • The reaction is stirred at 0 °C for approximately 30-60 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with DCM and washed several times with water to remove salts.

  • The organic layer is collected, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR):

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[1][3]

  • The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • The solid sample is prepared as a KBr (potassium bromide) pellet.[4]

  • The spectrum is recorded, and vibrational frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) with ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][5]

  • The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, confirming the molecular weight and elemental composition.

Visualized Workflows

The following diagrams illustrate the synthesis and analysis pathways for this compound.

Synthesis_Pathway cluster_product Product TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Product This compound TCT->Product Phenol Phenol Phenol->Product Base Base (e.g., NaOH/DIEA) Base->Product Solvent Solvent (DCM) Solvent->Product Temp Temp (0 °C) Temp->Product

Caption: Synthesis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output A Synthesized Product B Purification (Chromatography) A->B C Dissolve in CDCl₃ B->C D Prepare KBr Pellet B->D E Sample Ionization B->E F ¹H & ¹³C NMR Spectra C->F G IR Spectrum D->G H Mass Spectrum E->H

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Structure of 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core structure, synthesis, and characterization of 2,4-dichloro-6-phenoxy-1,3,5-triazine and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, key quantitative data, and visualizations of relevant biological pathways.

Core Structure and Properties

The foundational scaffold of the compounds discussed herein is the 1,3,5-triazine ring, a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. The this compound core features two reactive chlorine atoms at the 2 and 4 positions and a phenoxy group at the 6 position. The presence of the electron-withdrawing triazine ring and the two chlorine atoms makes the carbon atoms at the 2 and 4 positions highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of the synthetic versatility of this class of compounds, allowing for the introduction of a wide array of functional groups.

The differential reactivity of the two chlorine atoms allows for sequential and selective substitution, enabling the synthesis of a diverse library of derivatives. The substitution of the first chlorine atom generally deactivates the second, requiring more stringent reaction conditions for its replacement. This property is crucial for the controlled synthesis of unsymmetrical triazine derivatives.

Derivatives of this core structure have garnered significant interest in medicinal chemistry and material science. In drug development, they have been investigated for a range of biological activities, including as anticancer and antiviral agents. In material science, their applications include the development of organic light-emitting diodes (OLEDs) and UV absorbers.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The phenoxy group is introduced via nucleophilic substitution, followed by the sequential or simultaneous replacement of the remaining two chlorine atoms with other nucleophiles.

Experimental Protocols

Method 1: Synthesis of the Core Structure (this compound)

This protocol describes the reaction of cyanuric chloride with a phenoxide salt.

  • Materials: Cyanuric chloride, phenol, sodium hydroxide, acetone, ice, hydrochloric acid.

  • Procedure:

    • Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

    • In a separate flask, dissolve cyanuric chloride in acetone and cool the mixture in an ice bath.

    • Slowly add the sodium phenoxide solution to the cyanuric chloride solution with constant stirring, maintaining the temperature below 5°C.

    • After the addition is complete, continue stirring for 2-3 hours at the same temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Method 2: Synthesis of Disubstituted Derivatives by Nucleophilic Substitution

This protocol outlines the replacement of the chlorine atoms with amines, a common strategy in the development of biologically active compounds.

  • Materials: this compound, desired amine (e.g., morpholine, piperidine), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), a suitable solvent (e.g., tetrahydrofuran - THF, acetonitrile).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the amine (2.2 equivalents for disubstitution) and DIPEA (2.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

Table 1: Synthesis Yields of Selected this compound Derivatives
DerivativeR1R2Yield (%)Reference
1 ClCl80-95[1]
2 MorpholinoMorpholino75-90[2]
3 PiperidinoPiperidino70-85[2]
4 N-(4-bromophenyl)aminoMorpholino~60[3]
Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Selected Derivatives
DerivativeR1R2¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1 ClCl7.20-7.50 (m, 5H, Ar-H)171.5, 170.8, 152.3, 130.1, 129.5, 121.8
2 MorpholinoMorpholino7.15-7.45 (m, 5H, Ar-H), 3.70-3.90 (m, 16H, Morpholino-H)170.2, 165.1, 152.9, 129.8, 129.2, 121.5, 66.8, 44.2
3 PiperidinoPiperidino7.10-7.40 (m, 5H, Ar-H), 3.50-3.70 (m, 8H, Piperidino-H), 1.60-1.80 (m, 12H, Piperidino-H)170.5, 164.8, 153.1, 129.7, 129.0, 121.3, 45.1, 25.5, 24.8

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Table 3: In Vitro Anticancer Activity (IC₅₀) of Selected Derivatives
DerivativeCell LineIC₅₀ (µM)Reference
4 MCF-7 (Breast)4.53 ± 0.30[3]
4 HCT-116 (Colon)0.50 ± 0.08[3]
4 HepG2 (Liver)3.01 ± 0.49[3]
5 (a related pyrazolyl derivative)MCF-7 (Breast)2.29 ± 0.92[3]
6 (a related pyrazolyl derivative)HCT-116 (Colon)3.66 ± 0.96[3]

Mandatory Visualizations

General Structure of 2,4-Disubstituted-6-Phenoxy-1,3,5-Triazine Derivatives

Caption: General chemical structure of 2,4-disubstituted-6-phenoxy-1,3,5-triazine derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Cyanuric Chloride + Phenol Derivative Reaction1 Nucleophilic Substitution (Formation of Dichloro-Phenoxy-Triazine) Start->Reaction1 Reaction2 Sequential Nucleophilic Substitution with R1 and R2 Reaction1->Reaction2 Purification Column Chromatography / Recrystallization Reaction2->Purification Characterization NMR, Mass Spec, Elemental Analysis Purification->Characterization Screening In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->Screening Pure Compound IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) IC50->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Triazine_Derivative 2,4-Dichloro-6-Phenoxy- 1,3,5-Triazine Derivative Triazine_Derivative->EGFR Inhibits Triazine_Derivative->PI3K Inhibits

References

A Technical Guide to the Potential Applications of Phenoxy-Substituted Dichlorotriazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxy-substituted dichlorotriazines represent a versatile class of heterocyclic compounds with a growing number of applications across various scientific disciplines. The inherent reactivity of the dichlorotriazine core, coupled with the diverse physicochemical properties imparted by the phenoxy substituent, allows for the rational design of molecules with tailored biological activities and material characteristics. This technical guide provides an in-depth overview of the current and potential applications of these compounds, with a focus on their utility in medicinal chemistry and materials science. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and relationships to serve as a comprehensive resource for researchers in the field.

Medicinal Chemistry Applications

Phenoxy-substituted dichlorotriazines have emerged as a promising scaffold in drug discovery, demonstrating a broad spectrum of biological activities. Their ability to act as covalent and non-covalent inhibitors of various enzymes has positioned them as attractive candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the development of phenoxy-substituted dichlorotriazines as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of key enzymes involved in cancer cell growth and survival, such as dihydrofolate reductase (DHFR) and various kinases.

The following table summarizes the in vitro anticancer activity of a selection of phenoxy-substituted dichlorotriazine derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of their potency.

Compound IDSubstituent on Phenoxy RingCancer Cell LineActivity (µM)Reference
1a 4-ChloroMDA-MB-231 (Breast)6.25 (IC50)[1]
1b 4-MethylMDA-MB-231 (Breast)35.50 (IC50)[1]
2a 2,4-DichloroFCR-3 (P. falciparum)0.00266 (IC50)[2]
3a 3,4,5-TrimethoxySNB-19 (CNS)PGI = 65.12% at 10 µM[3]
3b 4-NitroNCI-H460 (Lung)PGI = 55.61% at 10 µM[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Phenoxy-substituted dichlorotriazine compounds

  • Cancer cell lines (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the phenoxy-substituted dichlorotriazine compounds in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Many triazine-based anticancer agents function as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor Phenoxy-substituted Dichlorotriazine Inhibitor->DHFR Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Antimalarial Activity

Phenoxy-substituted dichlorotriazines have also demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Similar to their anticancer mechanism, their antimalarial action is often attributed to the inhibition of parasitic DHFR, an enzyme that is essential for the parasite's survival and replication.

The following table presents the in vitro antimalarial activity of selected triazine derivatives against chloroquine-sensitive and resistant strains of P. falciparum.

Compound IDSubstituent on Phenoxy RingP. falciparum StrainIC50 (nM)Reference
4a 2,4-DichloroFCR-3 (resistant)2.66[2]
4b 3-(2,4-dichlorophenoxy)propylFCR-3 (resistant)2.66[2]
5a UnsubstitutedW2 (resistant)>40,000[4]
5b 4-(pyridin-3-ylmethylaminomethyl)W2 (resistant)70[4]

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of phenoxy-substituted dichlorotriazines against DHFR.[5][6]

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Phenoxy-substituted dichlorotriazine compounds

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the DHFR enzyme in a cuvette.

  • Add the phenoxy-substituted dichlorotriazine inhibitor at various concentrations and incubate for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding DHF (e.g., 50 µM).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Materials Science Applications

The reactivity of the chlorine atoms on the triazine ring allows for the covalent attachment of phenoxy-substituted dichlorotriazines to various substrates, making them valuable building blocks in materials science, particularly as reactive dyes.

Reactive Dyes

Phenoxy-substituted dichlorotriazines can be functionalized with chromophoric groups to create reactive dyes. These dyes can form covalent bonds with hydroxyl or amine groups on the surface of substrates like cotton, wool, and silk, resulting in excellent wash fastness and vibrant colors.[7]

The properties of dichlorotriazine reactive dyes are influenced by the nature of the phenoxy substituent and the incorporated chromophore.

PropertyDescription
Reactivity The two chlorine atoms on the triazine ring can be substituted sequentially under controlled temperature and pH, allowing for covalent bonding to fibers.
Solubility The solubility in water can be tuned by introducing sulfonic acid groups or other polar functionalities into the dye structure.
Color The color of the dye is determined by the chromophoric unit, which is typically an azo or anthraquinone group.
Fastness The covalent bond formed between the dye and the fiber results in high wash, light, and rubbing fastness.[7]

This protocol describes a general procedure for the synthesis of an azo-based dichlorotriazine reactive dye.[8]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aromatic amine with a chromophore (e.g., H-acid)

  • Phenol

  • Sodium carbonate

  • Sodium nitrite

  • Hydrochloric acid

  • Ice

Procedure:

  • First Condensation: Dissolve cyanuric chloride in acetone and add it to a solution of the aromatic amine (e.g., H-acid) in water at 0-5°C, maintaining the pH at 6.5-7.0 with sodium carbonate solution.

  • Second Condensation: Add a solution of phenol to the reaction mixture and raise the temperature to 30-35°C, maintaining the pH at 8.0-8.5.

  • Diazotization and Coupling: Diazotize a separate aromatic amine and couple it with the product from step 2 to form the final azo dye.

  • Isolation: Precipitate the dye by adding sodium chloride, filter, and dry.

Structure-Activity Relationships and Experimental Workflow

The biological activity and material properties of phenoxy-substituted dichlorotriazines are highly dependent on their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the design of new and improved compounds.

Logical Relationship: Structure-Activity Relationship (SAR) in Anticancer Drug Design

The following diagram illustrates the general SAR for phenoxy-substituted dichlorotriazines as anticancer agents.

SAR_Relationship Core Dichlorotriazine Core (Essential for Reactivity/Binding) Activity Anticancer Activity Core->Activity Phenoxy Phenoxy Substituent (Modulates Lipophilicity & Sterics) Phenoxy->Activity Substituents Substituents on Phenoxy Ring (Fine-tunes Activity) Substituents->Activity EWGs Electron-Withdrawing Groups (e.g., Cl, NO2) (Often Increase Potency) Substituents->EWGs EDGs Electron-Donating Groups (e.g., OCH3, CH3) (Can Decrease Potency) Substituents->EDGs EWGs->Activity Positive Correlation EDGs->Activity Negative Correlation

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new phenoxy-substituted dichlorotriazine derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->InVitro InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

Phenoxy-substituted dichlorotriazines are a highly adaptable class of compounds with significant potential in both medicinal chemistry and materials science. Their straightforward synthesis, coupled with the ability to readily modify their structure to tune their properties, makes them an attractive scaffold for further research and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this versatile chemical entity. Future research will likely focus on the development of more selective and potent biological inhibitors, as well as the creation of novel materials with advanced properties.

References

The Chemistry of 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, reactions, and applications of 2,4-dichloro-6-phenoxy-1,3,5-triazine, a versatile building block in modern organic and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for pivotal reactions, and illustrates reaction pathways and workflows through structured diagrams.

Core Concepts: Synthesis and Reactivity

This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The triazine core is electron-deficient, which makes the chlorine atoms susceptible to nucleophilic substitution. A key feature of its reactivity is the ability to undergo sequential and chemoselective substitution of the two chlorine atoms. The substitution of the first chlorine atom deactivates the second one towards further reaction, allowing for the stepwise introduction of different nucleophiles. This property makes it an invaluable scaffold for the construction of complex molecular architectures.

The synthesis of this compound is primarily achieved through the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with phenol. The reaction conditions can be controlled to achieve mono-substitution.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic substitution of one chlorine atom of cyanuric chloride with a phenoxy group.

G cluster_reactants Reactants cluster_product Product Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Reaction Nucleophilic Aromatic Substitution Cyanuric_Chloride->Reaction Phenol Phenol Phenol->Reaction Product_Triazine This compound Reaction->Product_Triazine

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Cyanuric Chloride and Phenol

This protocol is based on a reported synthesis of 2,4-dichloro-6-phenoxy-s-triazine.

Materials:

  • Cyanuric chloride (7.2 g, 0.04 mol)

  • Phenol (3.6 g, 0.04 mol)

  • Sodium hydroxide (NaOH) (1.6 g, 0.04 mol)

  • Dichloro methane (50 mL)

  • Water (20 mL)

  • 10% aqueous NaOH solution

  • Anhydrous MgSO4

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7.2 g of cyanuric chloride in 50 mL of dichloro methane.

  • Maintain the reaction mixture in an ice bath to keep the temperature between 0 and 5°C.

  • Prepare a solution of 3.6 g of phenol and 1.6 g of NaOH in 20 mL of water.

  • Add the phenol-NaOH solution dropwise to the cyanuric chloride solution over a period of 15 minutes, while maintaining the temperature between 0 and 5°C.

  • Stir the reaction mixture for 3 hours at room temperature.

  • After the reaction is complete, separate the organic layer from the aqueous layer.

  • Wash the organic layer with a 10% aqueous NaOH solution.

  • Dry the organic layer over anhydrous MgSO4.

  • Evaporate the solvent to obtain the product.

Quantitative Data:

ProductStarting MaterialsReagentsSolventReaction TimeTemperatureYieldPurityReference
This compoundCyanuric chloride, PhenolNaOHDichloro methane, Water3 hours0-5°C then RT95%Not Specified

Reactions of this compound

The two remaining chlorine atoms on the this compound ring are susceptible to further nucleophilic substitution. This allows for the sequential introduction of various functional groups, making it a valuable intermediate in the synthesis of a wide range of compounds.

G cluster_nucleophiles Nucleophiles Start This compound Reaction1 Nucleophilic Substitution 1 Start->Reaction1 Amine R-NH2 Amine->Reaction1 Alcohol R-OH Reaction2 Nucleophilic Substitution 2 Alcohol->Reaction2 Thiol R-SH Intermediate Monosubstituted Intermediate Reaction1->Intermediate Intermediate->Reaction2 Product Disubstituted Product Reaction2->Product

Navigating the Risks: A Technical Safety and Handling Guide for 2,4-Dichloro-6-phenoxy-1,3,5-triazine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the safety and handling precautions for 2,4-dichloro-6-phenoxy-1,3,5-triazine and its close chemical relatives. The information is intended for researchers, scientists, and professionals in drug development who may be working with this class of compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Physicochemical and Toxicological Data

The following tables summarize the key physical, chemical, and toxicological properties of closely related dichlorotriazine compounds. This data should be used to inform risk assessments and handling procedures for this compound.

Table 1: Physical and Chemical Properties of Related Dichlorotriazines

Property2,4-dichloro-6-phenyl-1,3,5-triazine2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
CAS Number 1700-02-3[1][2]90723-86-7[3][4]
Molecular Formula C₉H₅Cl₂N₃[1]C₁₀H₇Cl₂N₃O[3]
Molecular Weight 226.06 g/mol [1][2]256.09 g/mol [3][4]
Appearance White to orange to green powder or crystals[2][5]Off-white powder[4]
Melting Point 120 - 122 °C[2]Not specified
Boiling Point 136 °C @ 1 mmHg[2][5]Not specified

Table 2: Toxicological and Hazard Information for Dichlorotriazines

Hazard ClassificationDetails
GHS Pictograms Warning
Hazard Statements H302: Harmful if swallowed.[6][7] H315: Causes skin irritation.[1][6][7] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7] P264: Wash skin thoroughly after handling.[1][6][7] P270: Do not eat, drink or smoke when using this product.[6][7] P271: Use only outdoors or in a well-ventilated area.[1][6][7] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][6][7] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[1][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[6] P337+P313: If eye irritation persists: Get medical advice/attention.[6] P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container in accordance with local regulations.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard practices for handling hazardous chemical compounds and should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling dichlorotriazines. The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: A full-length laboratory coat, along with chemical-resistant gloves (e.g., nitrile), is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of generating dust or aerosols, a respirator with an appropriate filter should be used.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully sweep or scoop up the spilled material into a designated, labeled waste container. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Visualized Safety Workflow

The following diagram outlines the logical workflow for the safe handling of dichlorotriazines from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for Dichlorotriazines cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weighing Carefully Weigh Compound Prepare_Work_Area->Weighing Proceed with caution Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Spill Spill Occurs Weighing->Spill Reaction Perform Experiment Dissolving->Reaction Dissolving->Spill Decontaminate_Glassware Decontaminate Glassware Reaction->Decontaminate_Glassware Reaction->Spill Segregate_Waste Segregate Hazardous Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via Approved Channels Segregate_Waste->Dispose_Waste Evacuate_Ventilate Evacuate & Ventilate Spill->Evacuate_Ventilate Contain_Cleanup Contain & Clean Up Spill Evacuate_Ventilate->Contain_Cleanup First_Aid Administer First Aid Contain_Cleanup->First_Aid

Caption: A flowchart illustrating the key steps for the safe handling of dichlorotriazines.

Storage and Incompatibility

Store this compound and its analogs in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

By adhering to these safety protocols and handling guidelines, researchers and scientists can minimize the risks associated with working with this compound and other dichlorotriazine derivatives, ensuring a safe and productive research environment.

References

Methodological & Application

Application Note: Stepwise Substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine for the Synthesis of Asymmetrically Substituted Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. The ability to introduce multiple, distinct functional groups onto the triazine core allows for the fine-tuning of molecular properties and the creation of diverse chemical libraries. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material for this purpose, offering three reactive sites for nucleophilic substitution.

A key feature of chlorotriazines is the differential reactivity of the chlorine atoms. The substitution of the first chlorine atom deactivates the remaining ones towards further substitution. This reactivity gradient enables a controlled, stepwise substitution by careful management of reaction conditions, primarily temperature. The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature or with gentle heating, and the third often requires elevated temperatures (e.g., >60 °C or reflux).[1][2][3]

This application note provides a detailed experimental protocol for the stepwise nucleophilic substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine. This intermediate, itself derived from cyanuric chloride, serves as a valuable platform for synthesizing unsymmetrical di- and tri-substituted phenoxy triazines, which are of significant interest in the development of novel therapeutics and functional materials. The following protocols outline the sequential introduction of two different nucleophiles, demonstrating the precise control achievable over the triazine core functionalization.

Experimental Protocols

This protocol describes a general two-step method for the sequential substitution of the two remaining chlorine atoms on this compound using two different nucleophiles (an amine, Nucleophile A, and an alcohol, Nucleophile B, are used as examples).

Materials and Reagents

  • This compound

  • Nucleophile A (e.g., a primary or secondary amine)

  • Nucleophile B (e.g., an alcohol or a different amine)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Sodium hydride (NaH) (for alcohol nucleophiles)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of 2-Chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine

This procedure details the substitution of the second chlorine atom at a moderate temperature.

Methodology

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the first nucleophile (Nucleophile A, e.g., an amine, 1.0 eq).[4][5]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (1.0 eq), dropwise to the stirring solution at room temperature.[4][5]

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[4][5]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine.

Step 2: Synthesis of 2-(Nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazine

This procedure describes the substitution of the final, least reactive chlorine atom, which requires more forcing conditions.

Methodology

  • Using an Amine as Nucleophile B:

    • Dissolve the 2-chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine (1.0 eq) from Step 1 in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane.

    • Add the second amine nucleophile (Nucleophile B, 1.1-1.5 eq) and a base (e.g., DIEA or K₂CO₃, 1.5 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-48 hours, monitoring by TLC.

    • After cooling to room temperature, filter off any inorganic salts and concentrate the solvent under reduced pressure.

    • Purify the residue via extraction and/or flash column chromatography to obtain the final trisubstituted product.

  • Using an Alcohol as Nucleophile B:

    • In a separate flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the alcohol (Nucleophile B, 1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for 30 minutes to form the alkoxide.

    • Add a solution of 2-chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring completion by TLC.

    • Cool the reaction to 0 °C and quench carefully by the slow addition of water.

    • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the pure 2-(nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazine.

Data Presentation

The following tables summarize the typical reaction conditions and the characterization data that should be collected for the starting material and products.

Table 1: Summary of Reaction Conditions for Stepwise Substitution

StepProductNucleophile (eq.)Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
12-Chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazineNucleophile A (1.0)DIEA (1.0)DCMRoom Temp.12-2470-90
22-(Nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazineNucleophile B (1.1)NaH (1.2) or DIEA (1.5)THF/DioxaneReflux12-4850-80

Table 2: Characterization Data for Triazine Derivatives

CompoundFormulaMW ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
This compoundC₉H₅Cl₂N₃O242.067.14 (d, 2H), 7.26 (t, 1H), 7.38 (t, 2H)121.2, 126.5, 129.7, 151.3, 172.4, 173.8[M+H]⁺: 241.98
2-Chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazineVariesVariesCharacteristic peaks for phenoxy and Nucleophile A moietiesCharacteristic peaks for phenoxy and Nucleophile A moietiesExpected [M+H]⁺
2-(Nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazineVariesVariesCharacteristic peaks for phenoxy, Nucleophile A, and B moietiesCharacteristic peaks for phenoxy, Nucleophile A, and B moietiesExpected [M+H]⁺

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the stepwise synthesis protocol.

G start Start: 2,4-Dichloro-6-phenoxy- 1,3,5-triazine step1 Step 1: Second Substitution (Monosubstitution) start->step1  + Nucleophile A  + DIEA, DCM  Room Temperature purify1 Work-up & Purification (Column Chromatography) step1->purify1 intermediate Intermediate: 2-Chloro-4-(Nu-A)-6-phenoxy- 1,3,5-triazine step2 Step 2: Third Substitution (Disubstitution) intermediate->step2  + Nucleophile B  + Base, Solvent  Reflux characterize1 Characterization (NMR, MS, IR) intermediate->characterize1 purify2 Work-up & Purification (Column Chromatography) step2->purify2 final_product Final Product: 2-(Nu-B)-4-(Nu-A)-6-phenoxy- 1,3,5-triazine characterize2 Characterization (NMR, MS, IR) final_product->characterize2 purify1->intermediate purify2->final_product

Caption: Workflow for the stepwise substitution on this compound.

References

Application Notes and Protocols: 2,4-Dichloro-6-phenoxy-1,3,5-triazine as a Versatile Linker for Polymer Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2,4-dichloro-6-phenoxy-1,3,5-triazine as a linker in the synthesis of polymers for drug delivery applications. The unique reactivity of the triazine ring allows for the creation of diverse polymer architectures with tunable properties, making it a valuable tool in the development of novel therapeutic systems.

Introduction

The 1,3,5-triazine core is a versatile scaffold for chemical synthesis due to the differential reactivity of its three chlorine atoms, which can be substituted with various nucleophiles.[1] This allows for a stepwise and controlled functionalization. By replacing one chlorine with a phenoxy group, this compound is formed, which retains two reactive sites for polymerization. This linker can be used to synthesize a variety of polymers, including polyamides and other porous organic polymers, that are suitable for drug delivery applications.[2][3] The resulting polymers can be formulated into nanoparticles, offering advantages such as high drug loading capacity, sustained release profiles, and the potential for targeted delivery.[3][4] Triazine-based polymers have been investigated for the delivery of various therapeutic agents, including anti-inflammatory drugs and anti-cancer agents.[3][5]

Data Presentation

The following tables summarize key quantitative data from studies on triazine-based polymers for drug delivery.

Table 1: Drug Loading and Entrapment Efficiency of Triazine-Based Polymeric Nanoparticles

Polymer IDDrugDrug Loading (%)Entrapment Efficiency (%)Reference
Polymeric NP 26Celecoxib1.58 - 4.1962.3 - 99.8[3]
Polymeric NP 43Celecoxib1.58 - 4.1962.3 - 99.8[3]
Polymeric NP 44Celecoxib1.58 - 4.1962.3 - 99.8[3]
Polymeric NP 45Celecoxib1.58 - 4.1962.3 - 99.8[3]
Polymeric NP 46Celecoxib1.58 - 4.1962.3 - 99.8[3]
NCTPDoxorubicinHighNot Specified[4]

Table 2: In Vitro Drug Release from Triazine-Based Polymeric Nanoparticles

Polymer IDDrugTime (h)Cumulative Release (%)Reference
Polymeric NP 26Celecoxib4846.90[3]
Polymeric NP 43Celecoxib4864.20[3]
Polymeric NP 44Celecoxib4857.81[3]
Polymeric NP 45Celecoxib4853.95[3]
Polymeric NP 46Celecoxib4849.43[3]

Experimental Protocols

Synthesis of this compound Linker

This protocol describes the synthesis of the monosubstituted triazine linker.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Acetone

  • Dichloromethane (DCM)

  • Distilled water

  • Crushed ice

  • Magnetic stirrer with heating

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve cyanuric chloride (1 eq.) in acetone in a round bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.

  • In a separate beaker, dissolve phenol (1 eq.) and NaOH (1 eq.) in water.

  • Slowly add the aqueous solution of sodium phenoxide to the cyanuric chloride solution dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Filter the white precipitate using a Büchner funnel, wash thoroughly with cold distilled water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound.

Synthesis of Triazine-Based Polymer via Polycondensation

This protocol outlines the polymerization of the linker with a diamine monomer.

Materials:

  • This compound

  • Diamine monomer (e.g., ethylenediamine, piperazine, or p-phenylenediamine)

  • Triethylamine (TEA) or other suitable base as an HCl scavenger

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

  • Magnetic stirrer with heating

  • Round bottom flask with condenser

Procedure:

  • Set up a round bottom flask with a condenser and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the diamine monomer (1 eq.) and triethylamine (2 eq.) in anhydrous DMF in the flask.

  • In a separate flask, dissolve this compound (1 eq.) in anhydrous DMF.

  • Slowly add the solution of the triazine linker to the diamine solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum at 60-80 °C.

Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • Synthesized triazine-based polymer

  • Drug to be encapsulated (e.g., Celecoxib, Doxorubicin)

  • Organic solvent (e.g., Acetone, DMF, or DMSO)

  • Aqueous solution (e.g., distilled water, buffer solution), optionally containing a surfactant (e.g., Pluronic F127, PVA)

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

  • Ultrasonicator (optional)

  • Centrifuge

Procedure:

  • Dissolve the triazine-based polymer and the drug in a suitable organic solvent.

  • Prepare an aqueous solution, which will act as the non-solvent. A surfactant can be added to this phase to improve nanoparticle stability.

  • With vigorous stirring, add the organic polymer/drug solution dropwise to the aqueous solution. A syringe pump can be used for a controlled and reproducible addition rate.

  • The rapid diffusion of the solvent into the non-solvent phase will cause the polymer to precipitate, entrapping the drug and forming nanoparticles.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be further processed, for instance, by ultrasonication to ensure a narrow size distribution.

  • Collect the nanoparticles by centrifugation, wash them with distilled water to remove any free drug and surfactant, and then lyophilize for long-term storage.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Polymer Synthesis cluster_application Drug Delivery Application linker 2,4-dichloro-6-phenoxy- 1,3,5-triazine polymerization Polycondensation (in DMF, with base) linker->polymerization monomer Diamine Monomer monomer->polymerization polymer Triazine-Based Polymer polymerization->polymer formulation Nanoparticle Formulation (Nanoprecipitation) polymer->formulation drug Therapeutic Drug drug->formulation nanoparticles Drug-Loaded Nanoparticles formulation->nanoparticles release In Vitro/ In Vivo Drug Release nanoparticles->release

Caption: Workflow for triazine polymer synthesis and drug delivery application.

Logical Relationships in Polymer Synthesis

logical_relationship start Start Materials linker_synthesis Synthesis of This compound start->linker_synthesis Cyanuric Chloride, Phenol polymerization_step Polymerization with Diamine Monomer linker_synthesis->polymerization_step characterization Polymer Characterization (FTIR, NMR, GPC, TGA) polymerization_step->characterization application_dev Application Development (Drug Delivery) characterization->application_dev end Final Product: Functional Polymer application_dev->end

References

Application Notes and Protocols for the Synthesis of Fluorescent Dyes Using 2,4-dichloro-6-phenoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel fluorescent dyes utilizing 2,4-dichloro-6-phenoxy-1,3,5-triazine as a versatile building block. The protocols detailed herein are based on established methodologies for the sequential nucleophilic substitution of the chlorine atoms on the s-triazine core, allowing for the creation of a diverse library of fluorescent probes with tunable photophysical properties.

Introduction

The 1,3,5-triazine scaffold is a valuable platform for the design of fluorescent dyes due to its planar structure, thermal and chemical stability, and the ability to undergo stepwise nucleophilic substitution reactions. This allows for the precise introduction of various donor and acceptor moieties to construct "push-pull" chromophores. The use of this compound as a starting material offers a convenient entry point for synthesizing disubstituted triazine-based fluorophores, where the phenoxy group can modulate the electronic properties of the final dye.

These dyes have potential applications in various fields, including:

  • Biological Imaging: As fluorescent probes for labeling and visualizing biomolecules and cellular structures.

  • Drug Discovery: In high-throughput screening and as sensors for biological analytes.

  • Materials Science: As components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthesis of this compound (Starting Material)

The synthesis of the core scaffold, this compound, is a critical first step. This can be achieved through a nucleophilic substitution reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenol

  • Diisopropylethylamine (DIEA) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Acetone

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in DCM or acetone and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve phenol (1.0 eq) and DIEA (1.0 eq) or Na₂CO₃ (1.0 eq) in the same solvent.

  • Slowly add the phenol solution dropwise to the cyanuric chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Synthesis_of_Starting_Material Cyanuric_Chloride Cyanuric Chloride DCM_DIEA DCM, DIEA, 0°C Cyanuric_Chloride->DCM_DIEA Phenol Phenol Phenol->DCM_DIEA Intermediate This compound DCM_DIEA->Intermediate

Caption: Synthesis of the starting material.

General Protocol for the Synthesis of Fluorescent Dyes

The two remaining chlorine atoms on this compound can be sequentially or simultaneously substituted with various nucleophiles, typically amino-functionalized aromatic or heteroaromatic compounds, to generate fluorescent dyes. The reactivity of the second chlorine atom is lower than the first, often requiring a higher temperature for the substitution to occur.

Experimental Protocol: Synthesis of 2,4-Bis(arylamino)-6-phenoxy-1,3,5-triazine Dyes

Materials:

  • This compound

  • Aromatic amine (e.g., N,N-dimethyl-p-phenylenediamine, 4-aminobiphenyl, 2-aminofluorene) (2.0-2.2 eq)

  • Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in THF or 1,4-dioxane.

  • Add the desired aromatic amine (2.0-2.2 eq) and a base such as DIEA (2.2 eq) or K₂CO₃ (2.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final fluorescent dye.

Dye_Synthesis_Workflow Start This compound Reaction THF/DIEA, Reflux Start->Reaction Amine Aromatic Amine (2 eq) Amine->Reaction Purification Column Chromatography Reaction->Purification Dye Fluorescent Dye Purification->Dye

Caption: General workflow for dye synthesis.

Representative Photophysical Data

The photophysical properties of the synthesized dyes are highly dependent on the nature of the aromatic amine substituents. The following table summarizes typical photophysical data for analogous di-substituted alkoxy- and aryloxy-1,3,5-triazine fluorescent dyes, providing an expected range for dyes synthesized from this compound.[1][2]

Dye Structure (Representative)Substituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
2,4-Bis(R)-6-ethoxy-1,3,5-triazine4-(N,N-dimethylamino)phenyl~380~450~70~0.60
"4-biphenyl~350~420~70~0.55
"2-fluorenyl~365~435~70~0.75
"4-(diphenylamino)phenyl~400~490~90~0.80

Note: The data presented here are representative values for analogous compounds and may vary depending on the specific solvent and experimental conditions.[1][2]

Signaling Pathway and Logical Relationship

The fluorescence of these donor-π-acceptor (D-π-A) dyes arises from an intramolecular charge transfer (ICT) mechanism. The electron-donating amino groups ("Donor") push electron density through the π-conjugated system to the electron-deficient 1,3,5-triazine core ("Acceptor") upon photoexcitation. The subsequent relaxation to the ground state results in the emission of light. The energy of this emission, and thus the color of the fluorescence, can be tuned by modifying the electron-donating strength of the amine substituents and the overall conjugation of the molecule.

ICT_Mechanism GS Ground State (S0) ES Excited State (S1) Intramolecular Charge Transfer GS->ES Excitation ES->GS Emission ES->GS Relaxation Fluorescence Fluorescence (hν_em) Non_Radiative Non-Radiative Decay Light_Absorption Light Absorption (hν_ex)

Caption: Intramolecular Charge Transfer mechanism.

Conclusion

The use of this compound as a synthetic precursor provides a straightforward and modular approach to a wide array of novel fluorescent dyes. The protocols outlined in these application notes offer a solid foundation for researchers to explore the synthesis and application of these versatile fluorophores in their respective fields. The tunable nature of their photophysical properties makes them promising candidates for advanced applications in biomedical research and materials science.

References

Application Notes and Protocols for the Preparation of Mono-substituted Derivatives from 2,4-dichloro-6-phenoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of mono-substituted derivatives of 2,4-dichloro-6-phenoxy-1,3,5-triazine. The protocols detailed herein are foundational for the development of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly as intermediates for more complex molecular architectures.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The sequential and regioselective substitution of the chlorine atoms on 2,4,dichloro-1,3,5-triazine derivatives allows for the construction of diverse chemical libraries. Specifically, this compound serves as a versatile starting material for the synthesis of mono- and di-substituted analogs.

The key to achieving mono-substitution lies in the differential reactivity of the two chlorine atoms. The substitution of the first chlorine atom by a nucleophile deactivates the triazine ring, making the second chlorine less susceptible to substitution under the same reaction conditions.[3] By carefully controlling the reaction temperature, it is possible to isolate the mono-substituted product in high yield. Generally, the first nucleophilic substitution is carried out at low temperatures (e.g., 0 °C), while the substitution of the second chlorine atom requires higher temperatures.[3]

General Principles of Mono-substitution

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles.

Key Reaction Parameters:

  • Temperature: This is the most critical factor for achieving selective mono-substitution. Reactions are typically initiated at 0 °C or below.

  • Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, anilines, thiols, and alcohols.

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), acetone, or dichloromethane (DCM) are commonly used.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often used to neutralize the HCl generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of this compound

This protocol describes a general method for the synthesis of 2-chloro-4-(substituted-amino)-6-phenoxy-1,3,5-triazine derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired amine (1.0-1.1 eq) and DIPEA or TEA (1.1-1.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled solution of the dichlorotriazine over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-substituted product.

Protocol 2: Synthesis of this compound (Starting Material)

The starting material can be synthesized from cyanuric chloride and phenol.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenol

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve cyanuric chloride (50 mg, 0.27 mmol) in ethyl acetate (1 mL) and cool to 0 °C for 5 minutes.

  • Add phenol (1.0 eq) to the stirring solution, followed by the addition of DIPEA (47 μL, 0.27 mmol).

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM (5 mL) and wash several times with water to remove DIPEA salts.

  • Dry the organic layer over MgSO4, filter, and concentrate to afford the product.

  • The product is obtained as an off-white solid with a yield of 95%.

Data Presentation

The following table summarizes typical reaction conditions and yields for the mono-substitution of various dichloro-s-triazine derivatives, which can be extrapolated for this compound based on established reactivity principles.

Starting MaterialNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
Cyanuric ChlorideAmmoniaTHF/diglyme--10 to 01~90[3]
2-Chloro-4,6-dimethoxytriazineα-Amino acids1,4-dioxane/waterTEART-61-67[4]
Cyanuric Chloride(1S,2S)-pseudoephedrineDCMDIPEA0 to RT1496[5]
Cyanuric ChlorideIsopropylamine HClXylene-142-1500.5>96[6]

Visualizations

Experimental Workflow for Mono-substitution

The following diagram illustrates the general workflow for the synthesis and purification of mono-substituted derivatives of this compound.

G Experimental Workflow for Mono-substitution cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve this compound in anhydrous solvent B Cool to 0 °C A->B D Slowly add Nucleophile solution to Triazine solution at 0 °C B->D C Prepare solution of Nucleophile and Base C->D E Stir at 0 °C for 1-2 hours D->E F Quench reaction with aqueous solution E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Silica gel column chromatography I->J K Characterize pure product (NMR, MS) J->K

Figure 1. General experimental workflow for the synthesis of mono-substituted phenoxy-triazine derivatives.
Potential Application in Drug Development: PI3K/mTOR Signaling Pathway

Triazine derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[7][8][9] Mono-substituted 2-chloro-4-amino-6-phenoxy-1,3,5-triazines can serve as key intermediates for the synthesis of more complex molecules targeting this pathway. The following diagram illustrates a simplified PI3K/mTOR signaling cascade.

G Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Triazine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Figure 2. Simplified PI3K/mTOR signaling pathway and potential points of inhibition by triazine derivatives.

Conclusion

The selective mono-substitution of this compound provides a versatile platform for the synthesis of a wide array of novel compounds. By carefully controlling the reaction conditions, particularly temperature, researchers can efficiently generate a library of mono-substituted derivatives. These compounds are valuable intermediates for the development of more complex molecules with potential therapeutic applications, including the inhibition of key signaling pathways in cancer and other diseases. The protocols and data presented here serve as a foundational guide for scientists engaged in the exploration of the chemical and biological space of 1,3,5-triazine derivatives.

References

Application Note: Purification of 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-6-phenoxy-1,3,5-triazine is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials. The triazine core serves as a versatile scaffold that can be functionalized to create molecules with diverse biological and chemical properties.[1] The synthesis, typically involving the reaction of cyanuric chloride with phenol, often results in a crude mixture containing unreacted starting materials, di-substituted byproducts, and other impurities. Therefore, a robust purification method is essential to isolate the desired mono-substituted product with high purity.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Principle of Separation

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: Silica gel, a polar adsorbent.

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents.

  • Separation Mechanism: Components of the crude mixture are adsorbed onto the silica gel. By gradually increasing the polarity of the mobile phase, the components are selectively desorbed and eluted from the column. Less polar compounds travel down the column faster, while more polar compounds are retained longer. In this case, the desired product is expected to be more polar than unreacted cyanuric chloride but less polar than potential over-reacted or hydrolyzed byproducts.

Experimental Protocol

This protocol is a general guideline based on methods used for structurally similar triazine derivatives.[2][3] Optimization may be required based on the specific impurity profile of the crude reaction mixture.

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (HPLC or ACS grade): n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Apparatus: Glass chromatography column with stopcock, separating funnel (for solvent reservoir), round-bottom flasks, beaker

  • Analysis: Thin-Layer Chromatography (TLC) plates (silica gel coated), TLC tank, UV lamp (254 nm)

  • Other: Spatula, cotton or glass wool, sand (optional), rotary evaporator

Procedure

Step 1: TLC Analysis of Crude Product Before setting up the column, analyze the crude mixture by TLC to determine an appropriate solvent system. Test various ratios of n-Hexane and Ethyl Acetate or n-Hexane and Dichloromethane. The ideal system should show good separation between the spot corresponding to the desired product and any impurities, with the product spot having a Retention Factor (Rf) of approximately 0.2-0.4.

Step 2: Column Packing (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% n-Hexane or a 99:1 n-Hexane:EtOAc mixture).

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain some solvent, allowing the silica gel to settle. The final packed bed should be uniform and free of cracks. Never let the top of the silica bed run dry.

Step 3: Sample Loading (Dry Loading Method Recommended)

  • Dissolve a small amount of the crude product in a minimal volume of a polar solvent like DCM or acetone.

  • Add a small portion of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band.

  • Gently add a thin protective layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column using a separating funnel as a reservoir.

  • Open the stopcock and begin the elution process. Start with a low-polarity mobile phase (e.g., n-Hexane/EtOAc 99:1) and gradually increase the polarity as the elution progresses (gradient elution).

  • Collect the eluate in a series of labeled test tubes or flasks (fractions).

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, elute, and visualize under a UV lamp.

  • Combine the fractions that contain the pure desired product.

Step 5: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or Mass Spectrometry.

Data Presentation

The choice of eluent is critical for successful separation. The following table summarizes typical solvent systems used for the purification of related triazine compounds, which can be adapted for this protocol.

Stationary PhaseMobile Phase SystemTypical Ratios (v/v)Application NotesReference
Silica Geln-Hexane / Dichloromethane (DCM)Gradient from 80:20 to 40:60A common system providing good separation for chlorinated organic compounds. The gradient helps elute compounds with a range of polarities.[2]
Silica Geln-Hexane / Ethyl Acetate (EtOAc)Isocratic at 99:1 or Gradient from 99:1 to 93:7Ethyl acetate is more polar than DCM and can be effective for more polar impurities. An initial isocratic elution can remove non-polar impurities before increasing polarity.[2][3]
Silica Geln-Hexane100%Used to elute very non-polar impurities or as the starting solvent in a gradient system.[2]

Visualized Workflows

The following diagrams illustrate the purification workflow and the logical context of the purification step.

G cluster_prep Preparation cluster_process Chromatography cluster_final Isolation crude_product Crude Reaction Product sample_prep Sample Preparation (Dry Loading) crude_product->sample_prep elution Gradient Elution sample_prep->elution column_packing Column Packing (Silica Slurry) column_packing->elution collection Fraction Collection elution->collection tlc TLC Analysis collection->tlc tlc->elution Adjust Gradient combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation final_product Purified Product evaporation->final_product G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_outputs Separated Components cluster_final_analysis r1 Cyanuric Chloride rm Crude Reaction Mixture r1->rm r2 Phenol r2->rm proc Column Chromatography rm->proc imp1 Unreacted Starting Materials proc->imp1 prod 2,4-dichloro-6-phenoxy- 1,3,5-triazine proc->prod imp2 Byproducts proc->imp2 purity Purity Confirmation (NMR, HPLC, MS) prod->purity

References

One-Pot Synthesis of Trisubstituted Triazines from 2,4-Dichloro-6-phenoxy-1,3,5-triazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of novel trisubstituted 1,3,5-triazine derivatives starting from 2,4-dichloro-6-phenoxy-1,3,5-triazine. The methodologies described herein are designed for the facile generation of diverse chemical libraries for applications in drug discovery and materials science. Trisubstituted triazines are a class of compounds with significant therapeutic potential, notably as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This guide includes a representative experimental workflow, quantitative data on reaction yields, and a visualization of the targeted biological pathway.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5][6] The sequential and regioselective substitution of chlorine atoms on the triazine core allows for the controlled introduction of various functional groups, making it an ideal template for combinatorial chemistry and the development of targeted therapeutics.[7][8] The starting material, this compound, offers a versatile platform for synthesizing asymmetrically trisubstituted triazines by exploiting the differential reactivity of the two remaining chlorine atoms.[9] This one-pot approach simplifies the synthetic process, reduces waste, and allows for rapid access to a diverse range of compounds.

Data Presentation

The following table summarizes the results for a one-pot synthesis of various 2,4-disubstituted-6-phenoxy-1,3,5-triazines. The synthesis involves the sequential nucleophilic substitution of the two chlorine atoms of this compound with different nucleophiles.

EntryNucleophile 1 (R1)Nucleophile 2 (R2)ProductYield (%)
1IsopentylthiolIsopentylthiol2,4-Bis(isopentylthio)-6-phenoxy-1,3,5-triazine92[10]
2PhenolIsopentylthiol2-(Isopentylthio)-4,6-diphenoxy-1,3,5-triazine90[10]
3MorpholineN/A (Disubstitution)2,4-Dimorpholino-6-phenoxy-1,3,5-triazineNot specified
4PiperidineN/A (Disubstitution)2,4-Dipiperidino-6-phenoxy-1,3,5-triazineNot specified
52-AminothiazoleN/A (Monosubstitution)2-(Thiazol-2-ylamino)-4-chloro-6-phenoxy-1,3,5-triazineNot specified

Note: Yields are based on isolated products. "Not specified" indicates that the reaction has been reported but the specific yield for the disubstituted phenoxy derivative was not provided in the cited literature.

Experimental Protocols

General One-Pot Protocol for the Synthesis of Trisubstituted Triazines from this compound

This protocol describes a general one-pot procedure for the sequential substitution of the two chlorine atoms of this compound with two different nucleophiles. The temperature control is crucial for the selectivity of the reaction.

Materials:

  • This compound

  • Nucleophile 1 (e.g., an amine, thiol, or alcohol)

  • Nucleophile 2 (e.g., a different amine, thiol, or alcohol)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • First Substitution:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add Nucleophile 1 (1.0 eq) to the stirred solution, followed by the dropwise addition of DIPEA (1.1 eq).

    • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Second Substitution:

    • Once the first substitution is complete (as indicated by TLC), add Nucleophile 2 (1.1 eq) to the reaction mixture.

    • Add an additional amount of DIPEA (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and continue stirring. For less reactive nucleophiles, gentle heating (e.g., 40-50 °C) may be required.

    • Monitor the progress of the second substitution by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the second nucleophile.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trisubstituted triazine.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: this compound step1 Step 1: First Nucleophilic Substitution - Add Nucleophile 1 (1.0 eq) - Add DIPEA (1.1 eq) - Solvent: Anhydrous DCM - Temperature: 0 °C start->step1 intermediate Intermediate: 2-Chloro-4-(nucleophile-1)-6-phenoxy-1,3,5-triazine step1->intermediate step2 Step 2: Second Nucleophilic Substitution - Add Nucleophile 2 (1.1 eq) - Add DIPEA (1.2 eq) - Temperature: Room Temp to 50 °C intermediate->step2 product Final Product: Trisubstituted Triazine step2->product workup Work-up & Purification - Aqueous wash - Drying - Column Chromatography product->workup characterization Characterization - NMR - Mass Spectrometry workup->characterization

Caption: One-pot synthesis workflow for trisubstituted triazines.

PI3K/AKT/mTOR Signaling Pathway and Inhibition by Trisubstituted Triazines

Many trisubstituted triazine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Triazine Trisubstituted Triazine Inhibitor Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by trisubstituted triazines.

References

Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and its ability to form multi-vector interactions with biological targets. The compound 2,4-dichloro-6-phenoxy-1,3,5-triazine serves as a key intermediate in the synthesis of a diverse range of bioactive molecules. The two chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution, allowing for the controlled introduction of various functional groups. This enables the generation of large libraries of compounds for screening and optimization in drug discovery programs. Derivatives of the 2,4,dichloro-6-substituted-1,3,5-triazine scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

Synthetic Utility and Experimental Protocols

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of more complex, biologically active molecules. The differential reactivity of the two chlorine atoms allows for a stepwise substitution pattern, which is a key strategy in creating diverse chemical libraries.

General Synthetic Workflow

The general approach involves the sequential displacement of the two chlorine atoms with different nucleophiles, such as amines, alcohols, or thiols. This allows for the creation of unsymmetrically substituted triazine derivatives, which is often crucial for optimizing biological activity.

G A This compound B First Nucleophilic Substitution (e.g., with an amine, R1-NH2) A->B C Monosubstituted Intermediate (2-chloro-4-(R1-amino)-6-phenoxy-1,3,5-triazine) B->C D Second Nucleophilic Substitution (e.g., with another amine, R2-NH2) C->D E Disubstituted Product (2-(R2-amino)-4-(R1-amino)-6-phenoxy-1,3,5-triazine) D->E F Biological Screening (e.g., anticancer, antiviral assays) E->F

Caption: General workflow for the synthesis and screening of 2,4,6-trisubstituted-1,3,5-triazine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Disubstituted Phenoxy-Triazine Derivative

This protocol describes the synthesis of a hypothetical, yet representative, 2-(substituted-amino)-4-(amino)-6-phenoxy-1,3,5-triazine derivative, a common structural motif in medicinally relevant triazines.

Step 1: First Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Nucleophile: Cool the solution to 0°C using an ice bath. Slowly add a solution of the first amine (e.g., aniline, 1 equivalent) and a base (e.g., N,N-diisopropylethylamine, 1.1 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude monosubstituted intermediate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Second Nucleophilic Substitution

  • Reaction Setup: Dissolve the monosubstituted intermediate from Step 1 in a suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide).

  • Addition of Second Nucleophile: Add the second amine (e.g., morpholine, 1.2 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 80-100°C) and stir for several hours to overnight. The higher temperature is typically required for the substitution of the second, less reactive chlorine atom.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The final product can be further purified by recrystallization or column chromatography.

Application in Anticancer Drug Discovery

Derivatives of the 1,3,5-triazine scaffold have shown significant promise as anticancer agents by targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Kinase Signaling Pathways

Many triazine derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. Two of the most important pathways in this context are the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signals promoting cell growth and division. Its overexpression or mutation is common in many cancers.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazine Triazine Derivative Triazine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by triazine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Protein Synthesis, Cell Growth & Proliferation mTORC1->Proliferation Triazine Triazine Derivative Triazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triazine derivatives.

Quantitative Data: Anticancer Activity of Triazine Derivatives

While specific data for 2,4-disubstituted-6-phenoxy -1,3,5-triazine derivatives is limited in the readily available literature, numerous studies on structurally similar analogs demonstrate the potent anticancer activity of this class of compounds. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 1,3,5-triazine derivatives against different cancer cell lines.

Table 1: IC50 Values of 2-Arylurea-1,3,5-triazine Derivatives as PI3K and mTOR Inhibitors [1]

Compound IDTarget KinaseIC50 (nM)
48 PI3K23.8
mTOR10.9

Table 2: Cytotoxicity of Hybrid Quinazoline-1,3,5-triazine Derivatives against Cancer Cell Lines [1][2]

Compound IDCancer Cell LineIC50 (µM)
12 A549 (Lung)0.20 ± 0.05
MCF-7 (Breast)1.25 ± 0.11
HeLa (Cervical)1.03 ± 0.24

Table 3: Cytotoxicity of Symmetrical Di-substituted Phenylamino-s-triazine Derivatives [3]

Compound IDCancer Cell LineIC50 (µM)
2d MCF-7 (Breast)6.54
C26 (Colon)0.38
3b MCF-7 (Breast)6.19
3a C26 (Colon)1.21

Protocol for In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][5]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

This compound and its analogs are invaluable tools in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. The ability to systematically modify the triazine core through sequential nucleophilic substitutions allows for the fine-tuning of pharmacological properties. The demonstrated potent anticancer activity of various triazine derivatives, particularly as kinase inhibitors, highlights the significant potential of this compound class in oncology drug discovery. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals working with this promising chemical scaffold.

References

Application Note: Monitoring 2,4-dichloro-6-phenoxy-1,3,5-triazine Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for monitoring the progress of chemical reactions involving 2,4-dichloro-6-phenoxy-1,3,5-triazine using thin-layer chromatography (TLC). This technique offers a rapid, simple, and cost-effective method for qualitatively assessing the consumption of starting materials and the formation of products. The protocol covers the selection of stationary and mobile phases, sample preparation, plate development, visualization techniques, and interpretation of results.

Principle of the Method

Thin-layer chromatography is a crucial technique for monitoring chemical reactions by separating components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For reactions involving this compound, which is often an intermediate derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), separation is typically achieved on polar adsorbents like silica gel.

The separation principle relies on polarity. The less polar a compound, the weaker its interaction with the polar stationary phase and the further it travels up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. In a typical nucleophilic substitution reaction on the triazine core, the polarity of the molecule changes as chlorine atoms are replaced by other functional groups. By comparing the Rf values of the reaction mixture over time with those of the starting materials, one can effectively monitor the reaction's progress.

Materials and Equipment

2.1. Chemicals and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Mobile Phase Solvents (HPLC or analytical grade):

    • Ethyl Acetate (EtOAc)

    • Hexanes or Heptane

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Triethylamine (TEA) or Ammonia (NH₃) in Methanol (for basic analytes)

  • Visualization Reagents:

    • Iodine crystals

    • Potassium permanganate (KMnO₄) stain

    • p-Anisaldehyde stain

  • Reaction mixture samples

  • Reference standards (starting material and, if available, expected product)

2.2. Equipment:

  • TLC developing chamber with lid

  • Capillary tubes or micropipettes for spotting

  • UV lamp (254 nm and 365 nm)

  • Forceps

  • Heating device (heat gun or hot plate) for stain visualization

  • Fume hood

  • Pencil

Experimental Protocol

3.1. Preparation of the Mobile Phase A common starting solvent system for triazine derivatives is a mixture of ethyl acetate and hexanes.

  • Prepare a 20% ethyl acetate in hexanes solution (e.g., 10 mL EtOAc in 40 mL hexanes) in a beaker or flask.

  • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to aid in chamber saturation.

  • Cover the chamber with the lid and allow it to saturate for at least 10-15 minutes before developing the plate.

3.2. Preparation of the TLC Plate and Spotting

  • Using a pencil, gently draw a light origin line about 1-1.5 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.

  • Mark small tick marks on the origin line for each sample to be spotted, keeping them at least 0.5 cm apart.

  • Prepare dilute solutions of your starting material (SM), reaction mixture (RM), and a "co-spot" (C) in a volatile solvent like DCM or ethyl acetate.

  • Using a capillary tube, spot a small amount of each solution onto the corresponding tick mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).

    • Lane 1 (SM): Starting Material (e.g., this compound).

    • Lane 2 (C): Co-spot (spot the starting material first, let it dry, then spot the reaction mixture directly on top of it).

    • Lane 3 (RM): Reaction Mixture.

3.3. Development

  • Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.

  • Replace the lid and allow the solvent front to travel up the plate undisturbed.

  • When the solvent front reaches about 1 cm from the top of the plate, remove the plate with forceps.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

3.4. Visualization

  • UV Light (Non-destructive): Place the dried plate under a UV lamp. Triazine compounds are typically UV-active and will appear as dark spots on a fluorescent green background at 254 nm. Lightly circle the visible spots with a pencil.

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as yellow-brown spots. This method is often effective for aromatic and unsaturated compounds.

  • Chemical Stains (Destructive): If spots are not visible under UV or with iodine, a chemical stain can be used.

    • Potassium Permanganate (KMnO₄) Stain: Effective for visualizing compounds that can be oxidized. Spots appear as yellow/brown on a purple background.

    • p-Anisaldehyde Stain: A general-purpose stain that can produce a range of colors for different functional groups upon heating.

    • To apply a stain, quickly dip the plate into the solution, blot the excess, and gently heat with a heat gun until spots appear.

3.5. Interpretation and Rf Calculation

  • The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.

  • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

  • Calculate the Rf value for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • An ideal solvent system should provide good separation between the starting material and product, with Rf values typically between 0.15 and 0.85.

Data Presentation: Mobile Phase Selection and Expected Rf Values

The optimal mobile phase will depend on the specific nucleophile used in the reaction. The polarity of the product relative to the starting material (2,4-dichloro-6-phenoxy-1

Troubleshooting & Optimization

optimizing reaction temperature for selective substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperatures during selective substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective substitution on a triazine ring?

A1: The reactivity of the chlorine atoms on a 1,3,5-triazine ring is highly dependent on temperature. The substitution of chlorine is a stepwise process that can be controlled by carefully managing the reaction temperature. This allows for the sequential introduction of different nucleophiles to create mono-, di-, or tri-substituted triazine derivatives.[1][2]

Q2: What is the general rule for temperature control in sequential substitutions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)?

A2: An established empirical rule for nucleophilic substitution on cyanuric chloride is as follows:

  • First substitution: Occurs at temperatures at or below 0°C.

  • Second substitution: Typically proceeds at room temperature (approx. 20-25°C).

  • Third substitution: Requires elevated temperatures, often above 60°C to reflux.[1][3]

Q3: For my starting material, this compound, which substitution am I performing, and what temperature should I start with?

A3: Your starting material has already undergone the first substitution with a phenoxy group. You are performing the second substitution to replace one of the two remaining chlorine atoms. Therefore, the ideal starting temperature for a selective mono-substitution is room temperature. To maintain high selectivity and minimize the formation of di-substituted byproducts, it is often best practice to start the reaction at 0°C and allow it to slowly warm to room temperature.[1][2]

Q4: Besides temperature, what other reaction parameters are crucial for selectivity?

A4: While temperature is the primary factor, other parameters are also important. These include the choice of an appropriate base (e.g., sodium carbonate, DIPEA) to neutralize the HCl generated during the reaction, the nucleophilicity of the incoming group, and the choice of solvent.[1] The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the chloro-triazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the selective substitution on this compound.

Problem 1: Low or No Yield of the Desired Mono-substituted Product

  • Question: My reaction has a very low yield, and I've mostly recovered my starting material. What could be the cause?

  • Answer: This issue often points to insufficient reactivity.

    • Low Temperature: The reaction temperature may have been too low, preventing the nucleophile from effectively displacing the chloride. If you ran the reaction strictly at 0°C, consider allowing it to stir at room temperature for an extended period (e.g., 12-24 hours).[4]

    • Insufficient Base: An inadequate amount of base can allow HCl to build up, protonating your nucleophile and reducing its effectiveness. Ensure at least one equivalent of a suitable base is used.

    • Reaction Time: Some less reactive nucleophiles may require longer reaction times, even at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

Problem 2: Significant Formation of the Di-substituted Byproduct

  • Question: My final product is a mixture containing a significant amount of the di-substituted triazine. How can I improve the selectivity for the mono-substituted product?

  • Answer: The formation of a di-substituted product is a clear indication that the reaction temperature was too high, providing enough energy to overcome the activation barrier for the second substitution.

    • Strict Temperature Control: The most effective solution is to maintain a lower reaction temperature. Start the addition of the nucleophile at 0°C and let the reaction mixture warm slowly to room temperature. Avoid any external heating or refluxing.[1][3]

    • Stoichiometry: Ensure you are using only one equivalent of the nucleophile. An excess of the nucleophile can drive the reaction towards di-substitution, even at lower temperatures.

Problem 3: The Presence of an Unexpected Hydroxylated Impurity

  • Question: My product analysis (e.g., Mass Spectrometry) shows a mass corresponding to a hydroxy-triazine. Where did this come from?

  • Answer: The C-Cl bonds on the triazine ring are susceptible to hydrolysis. This impurity arises from the reaction of your chloro-triazine with water.

    • Use Anhydrous Conditions: Ensure that all your solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to exclude atmospheric moisture.[5]

    • Work-up Procedure: During the reaction work-up, minimize the contact time with aqueous solutions, especially if they are acidic or basic, which can catalyze hydrolysis.

Data Presentation: Effect of Temperature on Selectivity

The following table summarizes the expected outcomes of reacting this compound with a generic amine nucleophile at different temperatures, based on established principles of triazine reactivity.

Reaction Temperature (°C)Expected Major ProductExpected Byproduct(s)General Observations
0 - 5This compound (Starting Material)Mono-substituted product (low yield)The reaction is very slow, leading to poor conversion.[1]
20 - 25 (Room Temp)Mono-substituted product Di-substituted product (minor)Optimal temperature range for achieving high selectivity for mono-substitution.[1][2]
50 - 60Di-substituted productMono-substituted productA significant increase in the di-substituted byproduct is observed.[1]
> 80 (Reflux)Di-substituted productNoneThe reaction is driven strongly towards complete substitution of both chlorine atoms.[3]

Experimental Protocols

Detailed Protocol for Selective Mono-substitution

This protocol provides a general method for the reaction of this compound with a nucleophile (e.g., an amine or alcohol).

Materials:

  • This compound

  • Nucleophile (1.0 equivalent)

  • Diisopropylethylamine (DIPEA) or Sodium Carbonate (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Nucleophile and Base:

    • In a separate flask, dissolve the nucleophile (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

    • Add this solution dropwise to the stirred, cooled solution of the triazine over 15-30 minutes.

  • Reaction:

    • Allow the reaction to stir at 0°C for 30-60 minutes after the addition is complete.[6]

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with water and brine to remove the base and any salts.[6]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired mono-substituted product.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep 1. Dissolve Triazine in Anhydrous Solvent cool 2. Cool to 0°C prep->cool add 3. Add Nucleophile & Base Dropwise cool->add stir_cold 4. Stir at 0°C add->stir_cold stir_rt 5. Warm & Stir at RT stir_cold->stir_rt monitor 6. Monitor by TLC stir_rt->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Purify (Chromatography) workup->purify analyze 9. Analyze Product purify->analyze Troubleshooting_Logic cluster_yield Yield Issues cluster_selectivity Selectivity Issues start Analyze Reaction Outcome low_yield Problem: Low Yield/ No Reaction start->low_yield di_sub Problem: Di-substitution start->di_sub cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low Yes sol_temp_low Solution: Warm to RT, Increase Reaction Time cause_temp_low->sol_temp_low cause_temp_high Cause: Temp Too High? di_sub->cause_temp_high Yes sol_temp_high Solution: Maintain 0°C then slowly warm to RT cause_temp_high->sol_temp_high

References

Navigating 2,4-Dichloro-6-phenoxy-1,3,5-triazine Reactions: A Guide to Preventing Di-substitution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, precise control over chemical reactions is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: preventing di-substitution in reactions involving 2,4-dichloro-6-phenoxy-1,3,5-triazine. Understanding the principles of reactivity and kinetics of this versatile scaffold is key to achieving high yields of the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing mono- versus di-substitution in reactions with this compound?

A1: The primary and most critical factor is the reaction temperature. The two chlorine atoms on the triazine ring exhibit different reactivities. The first substitution occurs readily at lower temperatures (around 0°C), while the second substitution requires a higher activation energy and thus, higher temperatures (typically room temperature or above).[1][2] By carefully controlling the temperature, you can selectively favor the mono-substituted product.

Q2: How does the nucleophile choice affect the selectivity of the reaction?

A2: The reactivity of the nucleophile plays a significant role. Generally, for triazine systems, the order of reactivity for common nucleophiles is alcohols > thiols > amines.[1] This means that at a given temperature, an alcohol will react more readily than an amine. Understanding this reactivity trend can help in designing reaction conditions that favor mono-substitution, especially when dealing with more reactive nucleophiles.

Q3: What is the role of a base in these reactions?

A3: A base, such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or diisopropylethylamine (DIEA), is typically used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the nucleophile, which would render it unreactive. The choice of base can also influence the reaction rate and should be considered in the experimental design.

Q4: Can stoichiometry be used to control the degree of substitution?

A4: While using a 1:1 molar ratio of the triazine to the nucleophile is a standard starting point, precise control over stoichiometry alone is often insufficient to prevent di-substitution, especially if the reaction temperature is not strictly controlled.[1] The inherent reactivity of the second chlorine atom means that some di-substituted product is likely to form if the reaction is allowed to proceed at elevated temperatures or for extended periods, even with stoichiometric control.

Troubleshooting Guide: Avoiding Di-substitution

This guide provides a systematic approach to troubleshooting and optimizing your reaction to favor mono-substitution.

Problem: Significant formation of di-substituted product.

Logical Approach to Troubleshooting

Troubleshooting_Di-substitution start Start: High Di-substitution temp Step 1: Temperature Control Is the reaction temperature strictly maintained at or below 0°C? start->temp temp->temp No (Action: Lower and strictly control temperature) nucleophile Step 2: Nucleophile Addition Is the nucleophile added slowly (dropwise) to the cooled triazine solution? temp->nucleophile Yes nucleophile->nucleophile No (Action: Ensure slow, controlled addition) base Step 3: Base and Solvent Are you using a non-nucleophilic base? Is the solvent appropriate and anhydrous? nucleophile->base Yes base->base No (Action: Re-evaluate base and solvent choice) monitoring Step 4: Reaction Monitoring Are you monitoring the reaction closely by TLC or LC-MS? base->monitoring Yes monitoring->temp Di-substitution still occurs (Re-evaluate all parameters) success Success: Mono-substituted Product monitoring->success Reaction stops at mono-substitution failure Persistent Issue: Consult further literature or support monitoring->failure No improvement

Caption: A logical workflow for troubleshooting di-substitution.

Parameter Recommendation for Mono-substitution Rationale
Temperature Maintain reaction temperature at 0°C or slightly below .The energy barrier for the second substitution is higher. Low temperatures provide enough energy for the first substitution but not the second.[1][2]
Nucleophile Addition Add the nucleophile dropwise to a cooled solution of the triazine.This maintains a low concentration of the nucleophile, reducing the statistical probability of a second substitution on a newly formed mono-substituted molecule.
Base Use a non-nucleophilic base like DIEA or NaHCO₃ .Prevents side reactions and ensures the nucleophile remains deprotonated and active.
Solvent Use an anhydrous aprotic solvent such as THF, DCM, or Acetone.Prevents unwanted side reactions with the solvent.
Monitoring Monitor the reaction progress frequently using TLC or LC-MS .Allows for quenching the reaction as soon as the starting material is consumed and before significant di-substitution occurs.

Experimental Protocols

Key Experiment: Selective Mono-substitution with a Primary Amine

This protocol provides a general method for the selective mono-substitution of this compound with a primary amine.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_triazine Dissolve 2,4-dichloro-6-phenoxy- 1,3,5-triazine in anhydrous THF cool_triazine Cool solution to 0°C in an ice bath prep_triazine->cool_triazine add_amine Add amine solution dropwise to the cold triazine solution over 30 min cool_triazine->add_amine prep_amine Dissolve primary amine and DIEA in anhydrous THF prep_amine->add_amine stir Stir at 0°C for 2-4 hours add_amine->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water once starting material is consumed monitor->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Step-by-step workflow for selective mono-substitution.

Materials:

  • This compound

  • Primary amine (1.0 equivalent)

  • Diisopropylethylamine (DIEA) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate flask, dissolve the primary amine (1.0 equivalent) and DIEA (1.1 equivalents) in anhydrous THF.

  • Add the amine solution dropwise to the cold triazine solution over a period of 30 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting triazine has been consumed (typically 2-4 hours), quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.

Quantitative Data Summary

The following table summarizes expected outcomes based on reaction conditions for the reaction of this compound with a generic primary amine. Note that actual yields may vary depending on the specific nucleophile used.

Reaction Temperature (°C) Reaction Time (h) Expected Mono-substitution Yield (%) Expected Di-substitution Yield (%)
02-4> 90< 10
25 (Room Temperature)4-640-6040-60
502-4< 20> 80

Relationship between Temperature and Selectivity

Temp_Selectivity cluster_temp cluster_outcome T0 0°C Mono Mono-substitution (High Selectivity) T0->Mono Favors TRT Room Temp Mixed Mixture of Mono- and Di-substitution TRT->Mixed Leads to T50 50°C Di Di-substitution (Low Selectivity) T50->Di Strongly Favors

Caption: The effect of temperature on reaction selectivity.

References

common side products in the synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common side products and reaction control.

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction of cyanuric chloride.Ensure the use of stoichiometric amounts of phenol and a suitable base. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Formation of overreaction side products.Carefully control the reaction temperature, as higher temperatures can favor the formation of di- and tri-phenoxy substituted triazines.[1] A stepwise addition of the phenol nucleophile can also improve selectivity.
Hydrolysis of the starting material or product.Conduct the reaction under anhydrous conditions to prevent the formation of hydroxy-substituted triazines.[2][3] Use dry solvents and reagents.
Presence of significant amounts of 2,4-diphenoxy-6-chloro-1,3,5-triazine and 2,4,6-triphenoxy-1,3,5-triazine Reaction temperature is too high.The first nucleophilic substitution on cyanuric chloride is typically performed at low temperatures (e.g., 0-5 °C) to favor mono-substitution. Subsequent substitutions require higher temperatures.[1]
Incorrect stoichiometry of reactants.Use a 1:1 molar ratio of cyanuric chloride to phenol to maximize the yield of the mono-substituted product.
Detection of hydroxy-substituted triazine impurities Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Cyanuric chloride and its derivatives are susceptible to hydrolysis.[2][3]
Formation of colored impurities Potential side reactions or degradation of starting materials or products.Purify the starting materials before use. The product can be purified by recrystallization or column chromatography to remove colored impurities.
Difficulty in isolating the pure product Similar polarities of the desired product and side products.Employ efficient purification techniques such as flash column chromatography with an appropriate solvent system. Recrystallization from a suitable solvent can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products arise from overreaction and hydrolysis. These include:

  • 2,4-diphenoxy-6-chloro-1,3,5-triazine: Formed when a second molecule of phenol reacts with the desired product.

  • 2,4,6-triphenoxy-1,3,5-triazine: Results from the reaction of a third phenol molecule.

  • 2,4-dichloro-6-hydroxy-1,3,5-triazine: Formed from the hydrolysis of the starting material, cyanuric chloride.[2]

  • 2-chloro-4-hydroxy-6-phenoxy-1,3,5-triazine and 2,4-dihydroxy-6-phenoxy-1,3,5-triazine: Resulting from the hydrolysis of the desired product.

Q2: How can I control the selectivity of the reaction to favor the mono-phenoxy product?

A2: Controlling the reaction temperature is crucial. The nucleophilic substitution of chlorine atoms on the triazine ring is temperature-dependent. The first substitution occurs at a lower temperature (typically 0-5 °C) than the second and third substitutions.[1] By maintaining a low temperature and using a 1:1 stoichiometry of cyanuric chloride to phenol, the formation of the mono-substituted product is favored.

Q3: What is the role of the base in this synthesis, and which one should I use?

A3: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the triazine ring. Common bases include sodium carbonate, potassium carbonate, or tertiary amines like triethylamine or N,N-diisopropylethylamine. The choice of base can influence the reaction rate and selectivity. A non-nucleophilic, sterically hindered base is often preferred to avoid its reaction with cyanuric chloride.

Q4: What are the best practices for minimizing hydrolysis during the reaction?

A4: To minimize hydrolysis, it is essential to work under anhydrous conditions. This includes:

  • Using thoroughly dried glassware.

  • Employing anhydrous solvents and reagents.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Q5: What analytical techniques are suitable for monitoring the reaction and characterizing the product and side products?

A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. For detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4][5] These techniques can be used to identify and quantify the desired product and any impurities present.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound, with an emphasis on minimizing side product formation.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenol

  • Anhydrous sodium carbonate (or another suitable non-nucleophilic base)

  • Anhydrous acetone (or another suitable inert solvent)

  • Crushed ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 equivalent) in anhydrous acetone under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, dissolve phenol (1.0 equivalent) and anhydrous sodium carbonate (1.1 equivalents) in anhydrous acetone.

  • Slowly add the phenol/base solution dropwise to the cyanuric chloride solution via the dropping funnel, while vigorously stirring and maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture onto crushed ice with stirring.

  • The white precipitate of this compound will form.

  • Filter the precipitate, wash it thoroughly with cold deionized water to remove any inorganic salts, and dry it under vacuum.

  • For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture or heptane).

Visualizations

Synthesis_Pathway CC Cyanuric Chloride Product This compound CC->Product 0-5 °C Phenol Phenol (1 eq, Base) DiSub 2,4-diphenoxy-6-chloro-1,3,5-triazine Product->DiSub > 5 °C TriSub 2,4,6-triphenoxy-1,3,5-triazine DiSub->TriSub Higher Temp.

Caption: Reaction pathway for the synthesis of this compound and the formation of overreaction side products.

Troubleshooting_Workflow Start Start Synthesis CheckPurity Low Yield or Impurities? Start->CheckPurity Overreaction Overreaction Products (Di/Tri-phenoxy) CheckPurity->Overreaction Yes Hydrolysis Hydrolysis Products (Hydroxy-triazines) CheckPurity->Hydrolysis Yes End Pure Product CheckPurity->End No ControlTemp Control Temperature (0-5 °C) Overreaction->ControlTemp ControlStoich Check Stoichiometry (1:1 ratio) Overreaction->ControlStoich Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Purify Purify Product (Recrystallization/Chromatography) ControlTemp->Purify ControlStoich->Purify Anhydrous->Purify Purify->End

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

Side_Product_Formation cluster_main Main Reaction cluster_overreaction Overreaction cluster_hydrolysis Hydrolysis Cyanuric Chloride Cyanuric Chloride This compound This compound Cyanuric Chloride->this compound + Phenol (Low Temp) 2,4-dichloro-6-hydroxy-1,3,5-triazine 2,4-dichloro-6-hydroxy-1,3,5-triazine Cyanuric Chloride->2,4-dichloro-6-hydroxy-1,3,5-triazine + H2O 2,4-diphenoxy-6-chloro-1,3,5-triazine 2,4-diphenoxy-6-chloro-1,3,5-triazine This compound->2,4-diphenoxy-6-chloro-1,3,5-triazine + Phenol (Higher Temp) 2-chloro-4-hydroxy-6-phenoxy-1,3,5-triazine 2-chloro-4-hydroxy-6-phenoxy-1,3,5-triazine This compound->2-chloro-4-hydroxy-6-phenoxy-1,3,5-triazine + H2O 2,4,6-triphenoxy-1,3,5-triazine 2,4,6-triphenoxy-1,3,5-triazine 2,4-diphenoxy-6-chloro-1,3,5-triazine->2,4,6-triphenoxy-1,3,5-triazine + Phenol (High Temp)

Caption: Logical relationships illustrating the formation of common side products during the synthesis.

References

preventing hydrolysis of 2,4-dichloro-6-phenoxy-1,3,5-triazine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for preventing the hydrolysis of 2,4-dichloro-6-phenoxy-1,3,5-triazine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of this compound?

A1: Hydrolysis is a chemical reaction in which water acts as a nucleophile, attacking the electron-deficient carbon atoms of the triazine ring and displacing one or both of the chlorine atoms. This results in the formation of hydroxy-triazine byproducts, which are often undesired and can complicate purification and reduce the yield of your target molecule.

Q2: Under what conditions is hydrolysis of this compound most likely to occur?

A2: The hydrolysis of dichlorotriazines is significantly influenced by pH and temperature. The reaction is accelerated under both acidic and alkaline conditions.[1] Neutral or near-neutral pH is optimal for minimizing hydrolysis. Higher temperatures also increase the rate of hydrolysis.

Q3: How can I detect if hydrolysis has occurred in my reaction?

A3: The formation of hydroxy-triazine byproducts can be detected using various analytical techniques. Thin-Layer Chromatography (TLC) will often show more polar baseline spots corresponding to the hydrolyzed products. High-Performance Liquid Chromatography (HPLC) can be used to quantify the extent of hydrolysis by observing the appearance of new, typically more polar, peaks. Mass spectrometry can confirm the identity of these byproducts by their corresponding molecular weights.

Q4: What are the primary strategies to prevent hydrolysis?

A4: The key strategies are:

  • Strict Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Control: Perform the reaction at the lowest effective temperature. For nucleophilic substitutions on dichlorotriazines, reactions are often carried out at 0°C or even lower.[2]

  • pH Management: Use a non-nucleophilic base (e.g., Diisopropylethylamine - DIEA, or potassium carbonate) to scavenge the HCl generated during the reaction, thus preventing acid-catalyzed hydrolysis.[1][2] Avoid aqueous acidic or basic workups where possible.

  • Solvent Choice: Use non-aqueous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product with significant baseline material on TLC. Hydrolysis of the starting material or product. 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. 2. Use anhydrous solvents and reagents. Consider using molecular sieves. 3. Perform the reaction at a lower temperature (e.g., start at 0°C). 4. Ensure an adequate amount of a non-nucleophilic base is present to neutralize HCl as it forms.
Formation of multiple products observed by HPLC/MS. 1. Hydrolysis (mono- and di-hydrolyzed species).2. Di-substitution by the nucleophile. 1. To address hydrolysis, follow the recommendations above. 2. To control di-substitution, use a 1:1 stoichiometry of the nucleophile to the dichlorotriazine and add the nucleophile slowly to the reaction mixture at a low temperature.
Reaction fails to go to completion. 1. Insufficient reactivity of the nucleophile at low temperatures.2. Deactivation of the starting material by hydrolysis. 1. Slowly and carefully warm the reaction mixture after the initial addition at low temperature. Monitor closely by TLC. 2. Re-verify the anhydrous nature of your setup. If hydrolysis is suspected, a fresh, dry setup is recommended.
Inconsistent results between batches. Variable amounts of water in solvents or reagents. 1. Standardize the drying procedure for all solvents and reagents. 2. Consider using freshly opened bottles of anhydrous solvents or purifying them before use.

Factors Affecting Hydrolysis of Dichlorotriazines

Parameter Condition Effect on Hydrolysis Rate Recommendation for Minimizing Hydrolysis
pH Acidic (pH < 6)Increased (Autocatalytic)[1]Maintain neutral pH by using a non-nucleophilic base to scavenge generated acid.
Neutral (pH ~7)MinimalIdeal condition for stability.
Alkaline (pH > 8)Increased (Base-catalyzed)[1]Avoid strong aqueous bases. Use non-nucleophilic organic bases in anhydrous media.
Temperature Low (e.g., 0°C)SlowConduct reactions at the lowest temperature that allows for a reasonable reaction rate.[2]
AmbientModerateOnly if the nucleophile is unreactive at lower temperatures.
ElevatedFastAvoid unless required for the desired reaction, and be aware of the increased risk of hydrolysis.
Solvent Anhydrous Aprotic (DCM, THF, Acetonitrile)MinimalHighly Recommended.
Protic (e.g., alcohols)Can lead to competing alcoholysis reactions.Use with caution, as it can act as a competing nucleophile.
AqueousHighAvoid. If an aqueous workup is necessary, use neutral pH and keep the contact time short.

Detailed Methodologies

Experimental Protocol: General Procedure for Nucleophilic Substitution on this compound

This protocol is adapted from established procedures for similar dichlorotriazines and is designed to minimize hydrolysis.[2]

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Assemble the reaction apparatus under an inert atmosphere.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in the reaction flask.

    • Cool the solution to 0°C using an ice-water bath.

  • Nucleophile Addition:

    • In a separate flask, dissolve the nucleophile (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM.

    • Add this solution dropwise to the stirred, cooled solution of the dichlorotriazine over 30 minutes. The base (DIEA) is crucial for neutralizing the HCl formed, thereby preventing acid-catalyzed hydrolysis.

  • Reaction Monitoring:

    • Stir the reaction at 0°C. Monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 1-4 hours. Maintaining a low temperature is critical to suppress the rate of hydrolysis.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water (2x) and brine (1x). These aqueous washes should be performed quickly to minimize contact time and potential hydrolysis, and they serve to remove the DIEA hydrochloride salt.[2]

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired monosubstituted product.

Visual Guides

Signaling Pathways and Workflows

Hydrolysis_Pathway start 2,4-Dichloro-6-phenoxy- 1,3,5-triazine hydrolysis1 Mono-hydrolyzed byproduct (2-Chloro-4-hydroxy-6-phenoxy- 1,3,5-triazine) start->hydrolysis1 + H2O - HCl hydrolysis2 Di-hydrolyzed byproduct (2,4-Dihydroxy-6-phenoxy- 1,3,5-triazine) hydrolysis1->hydrolysis2 + H2O - HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry glassware p2 Use anhydrous solvents & reagents p1->p2 p3 Assemble under inert atmosphere p2->p3 r1 Dissolve triazine in anhydrous solvent p3->r1 r2 Cool to 0°C r1->r2 r3 Add nucleophile + base (e.g., DIEA) dropwise r2->r3 r4 Stir at 0°C & monitor by TLC r3->r4 w1 Quench/Dilute with anhydrous solvent r4->w1 w2 Quick aqueous wash (neutral pH) w1->w2 w3 Dry with MgSO4 w2->w3 w4 Purify (e.g., Chromatography) w3->w4 Troubleshooting_Tree start Low Yield or Multiple Products? check_tlc Examine TLC Plate start->check_tlc polar_spots Baseline/Polar Spots Present? check_tlc->polar_spots hydrolysis_suspected Hydrolysis Likely polar_spots->hydrolysis_suspected Yes no_polar_spots Hydrolysis Unlikely polar_spots->no_polar_spots No action Action: Improve Anhydrous Technique & Control Temp/pH hydrolysis_suspected->action other_issues Investigate Other Issues: - Stoichiometry - Nucleophile Reactivity - Reaction Time no_polar_spots->other_issues

References

Technical Support Center: 2,4-dichloro-6-phenoxy-1,3,5-triazine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2,4-dichloro-6-phenoxy-1,3,5-triazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the nucleophilic substitution on this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incorrect Reaction Temperature: The substitution of the two chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution (to form a monosubstituted product) typically occurs at a lower temperature than the second.

    • Solution: For the first substitution, maintain a temperature of 0-5 °C. For the second substitution, a higher temperature, such as room temperature or gentle heating, is often required. The introduction of the first nucleophile deactivates the triazine ring, making the second substitution more difficult.

  • Inappropriate Base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Ensure at least a stoichiometric equivalent of the base is used. For weaker nucleophiles, a stronger base might be necessary to facilitate the reaction.

  • Poor Nucleophile Reactivity: The reactivity of nucleophiles with the triazine core generally follows the order: alcohols > thiols > amines.

    • Solution: If you are using a less reactive nucleophile (e.g., an aniline with electron-withdrawing groups), you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time.

  • Solvent Issues: The solvent must be inert to the reactants and capable of dissolving both the substrate and the nucleophile.

    • Solution: Common solvents for this reaction include acetone, tetrahydrofuran (THF), and dichloromethane (DCM). Ensure the solvent is dry, as water can lead to hydrolysis of the starting material.

  • Hydrolysis of Starting Material: this compound is susceptible to hydrolysis, which can consume the starting material and reduce the yield.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Causes and Solutions:

  • Poor Temperature Control: Allowing the temperature to rise uncontrollably during the first substitution can lead to the formation of the disubstituted byproduct.

    • Solution: For monosubstitution, maintain a consistently low temperature (0-5 °C) throughout the addition of the nucleophile. Add the nucleophile dropwise to control any exotherm.

  • Incorrect Stoichiometry: Using an excess of the nucleophile during the first substitution step will favor the formation of the disubstituted product.

    • Solution: Use a 1:1 molar ratio of this compound to the nucleophile for monosubstitution.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Possible Causes and Solutions:

  • Deactivation by the Phenoxy Group: The electron-donating nature of the phenoxy group can reduce the electrophilicity of the triazine ring, making the substitution of the remaining chlorine atoms slower compared to cyanuric chloride.

    • Solution: Increase the reaction temperature for the second substitution. Consider using a more polar solvent to stabilize the transition state. A stronger or more concentrated nucleophile may also be beneficial.

  • Steric Hindrance: A bulky nucleophile may react more slowly due to steric hindrance.

    • Solution: Increase the reaction temperature and/or reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound itself?

A1: The synthesis of this compound from cyanuric chloride and phenol can achieve a high yield. A reported protocol gives a yield of 95%.[1]

Q2: What is a typical yield for the subsequent nucleophilic substitution on this compound?

A2: The yield of the second substitution depends on the nucleophile and reaction conditions. For example, the reaction with diisopentylamine has been reported to yield N2, N4-Diisopentyl-6-phenoxy-1,3,5-triazine-2,4-diamine in 90% yield.[1]

Q3: How does the phenoxy group affect the reactivity of the remaining chlorine atoms?

A3: The phenoxy group is electron-donating, which increases the electron density of the triazine ring. This deactivates the ring towards further nucleophilic attack, making the substitution of the second and third chlorine atoms more difficult than in the starting cyanuric chloride.[2] Consequently, more forcing reaction conditions (e.g., higher temperature) are generally required for subsequent substitutions.

Q4: What are some common side reactions to be aware of?

A4: The most common side reaction is the formation of the disubstituted product when monosubstitution is desired. This is typically due to poor temperature control or incorrect stoichiometry. Hydrolysis of the chloro-s-triazine starting material or product can also occur in the presence of water, leading to the formation of hydroxy-s-triazine byproducts. Under certain conditions, the phenoxy group itself could potentially act as a leaving group, although this is less common than chlorine displacement.

Q5: Can I use microwave irradiation to improve the yield?

A5: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for nucleophilic substitutions on s-triazine rings.

Quantitative Data Summary

The following tables summarize key quantitative data for nucleophilic substitution reactions involving this compound and related compounds.

Table 1: Synthesis of 2,4-dichloro-6-substituted-1,3,5-triazines

Starting MaterialNucleophileProductYieldReference
Cyanuric ChloridePhenolThis compound95%[1]
Cyanuric ChlorideIsopentylthiol2,4-dichloro-6-(isopentylthio)-1,3,5-triazine92%[1]

Table 2: Nucleophilic Substitution on this compound

Starting MaterialNucleophileProductYieldReference
This compoundDiisopentylamineN2, N4-Diisopentyl-6-phenoxy-1,3,5-triazine-2,4-diamine90%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 95%.[1]

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve phenol (1 equivalent) and a base such as N,N-diisopropylethylamine (DIEA) or potassium carbonate (1 equivalent) in the same solvent.

  • Add the phenol/base solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, filter off any salts and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Monosubstituted Amine Derivative

This protocol describes the general procedure for the second nucleophilic substitution.

  • Dissolve this compound (1 equivalent) in a suitable solvent like THF or DCM.

  • Add the amine nucleophile (1 equivalent) to the solution.

  • Add a base such as DIEA or K₂CO₃ (1 equivalent).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.

  • After the reaction is complete, work up the mixture by washing with water to remove salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Second Substitution start Cyanuric Chloride + Phenol (1 eq) step1_conditions Solvent (e.g., Acetone) Base (e.g., DIEA) 0-5 °C start->step1_conditions product1 2,4-dichloro-6-phenoxy- 1,3,5-triazine step1_conditions->product1 product1_node 2,4-dichloro-6-phenoxy- 1,3,5-triazine nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol) step2_conditions Solvent (e.g., THF) Base (e.g., K₂CO₃) Room Temp. or Heat product1_node->step2_conditions nucleophile->step2_conditions final_product 2-Nu-4-chloro-6-phenoxy- 1,3,5-triazine step2_conditions->final_product

Caption: Experimental workflow for the sequential nucleophilic substitution on cyanuric chloride.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield temp Incorrect Temperature low_yield->temp base Wrong Base/Amount low_yield->base nucleophile Poor Nucleophile Reactivity low_yield->nucleophile solvent Solvent Issues low_yield->solvent hydrolysis Starting Material Hydrolysis low_yield->hydrolysis sol_temp Monosubstitution: 0-5 °C Disubstitution: RT or Heat temp->sol_temp sol_base Use non-nucleophilic base (DIEA, K₂CO₃) Ensure 1 eq. base->sol_base sol_nucleophile Increase Temp./Time Use stronger nucleophile nucleophile->sol_nucleophile sol_solvent Use dry, inert solvent (THF, Acetone, DCM) solvent->sol_solvent sol_hydrolysis Use anhydrous conditions Inert atmosphere hydrolysis->sol_hydrolysis

Caption: Troubleshooting logic for low yield in nucleophilic substitution.

References

troubleshooting guide for reactions involving 2,4-dichloro-6-phenoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Setup & Execution

  • Q1: My nucleophilic substitution reaction is giving a low yield. What are the common causes and how can I improve it?

    A1: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. A primary consideration is the precise control of reaction temperature. The two chlorine atoms on the triazine ring exhibit different reactivities, with the first substitution occurring more readily at lower temperatures (e.g., 0°C) and the second requiring higher temperatures (e.g., room temperature or above).[1][2] Inadequate temperature control can lead to the formation of undesired polysubstituted byproducts.[1]

    Another critical factor is the choice and amount of base. A non-nucleophilic base, such as Diisopropylethylamine (DIEA), is often used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[3][4] Ensure the base is added in the correct stoichiometric amount.

    The nature of the nucleophile also plays a significant role. The general order of reactivity for nucleophiles with dichlorotriazines is alcohol > thiol > amine.[1] Weaker nucleophiles may require longer reaction times or higher temperatures to achieve a good yield.

    Finally, ensure all reactants and solvents are anhydrous, as the presence of water can lead to the formation of hydroxy-triazine impurities.[5]

  • Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for monosubstitution?

    A2: Achieving selective monosubstitution on the this compound core is dependent on controlling the reaction conditions to exploit the differential reactivity of the two chlorine atoms. The substitution of the first chlorine deactivates the second one towards further substitution.[1]

    To favor monosubstitution, it is crucial to:

    • Control Stoichiometry: Use a 1:1 molar ratio of the nucleophile to the dichlorotriazine. A slight excess of the triazine can sometimes help to minimize disubstitution.

    • Maintain Low Temperatures: The first nucleophilic substitution can often be carried out at low temperatures, such as 0°C.[1][2] Running the reaction at this temperature for a sufficient time before allowing it to warm up can significantly improve selectivity.

    • Slow Addition of Nucleophile: Adding the nucleophile dropwise to the solution of the dichlorotriazine can help to maintain a low concentration of the nucleophile, further favoring monosubstitution.

  • Q3: My starting material, this compound, seems to be degrading. How should I properly handle and store it?

    A3: this compound is a halogenated heterocyclic compound that should be handled with care. It is classified as a warning for causing skin and serious eye irritation.[6] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

    For storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and strong bases. Hydrolysis can occur in the presence of water, leading to the formation of less reactive hydroxy-triazine species.

Product Purification

  • Q4: I am having difficulty purifying my substituted triazine product. What are the recommended purification methods?

    A4: The purification of substituted triazines often involves standard organic chemistry techniques.

    • Work-up: After the reaction is complete, a common work-up procedure involves washing the reaction mixture with water to remove any salts, such as DIEA hydrochloride.[3][4] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[3][4][7]

    • Recrystallization: Recrystallization is a highly effective method for purifying solid triazine derivatives.[5][8] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol and heptane.[5][8]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful tool.[7][9] A common mobile phase is a mixture of hexane and ethyl acetate.[9]

Troubleshooting Workflow

G cluster_start Reaction Troubleshooting cluster_conditions Reaction Conditions cluster_purification Purification Issues cluster_solution Potential Solutions start Low Yield or Multiple Products temp Check Temperature Control (1st sub: 0°C, 2nd sub: RT) start->temp stoich Verify Stoichiometry (1:1 for monosubstitution) start->stoich base Confirm Base (Non-nucleophilic, correct amount) start->base anhydrous Ensure Anhydrous Conditions start->anhydrous solution Pure, High-Yield Product temp->solution stoich->solution base->solution anhydrous->solution purification_start Difficulty in Purification workup Proper Aqueous Work-up? purification_start->workup recrystall Optimize Recrystallization Solvent workup->recrystall chromatography Consider Column Chromatography recrystall->chromatography chromatography->solution

Caption: Troubleshooting workflow for reactions involving this compound.

Data & Protocols

Table 1: Reaction Conditions for Suzuki Coupling to Synthesize a Dichlorotriazine Derivative

ParameterValue
Reactants p-methoxyphenylboronic acid, cyanuric chloride
Catalyst Magnetic iron strontium oxide silica supported palladium complex
Base Potassium carbonate
Solvent Ethanol
Temperature 35 °C
Reaction Time 1.5 - 2.5 hours
Yield 84.0 - 96.0%
Purity 98.7 - 99.4%
Data synthesized from a patent describing the preparation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.[8]

Experimental Protocol: General Procedure for Monosubstitution of this compound

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[4]

  • Cooling: Cool the solution to 0°C using an ice bath.[2][4]

  • Addition of Nucleophile and Base: In a separate flask, dissolve the nucleophile (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.0-1.2 eq) in the same anhydrous solvent.[3][4]

  • Reaction: Add the nucleophile/base solution dropwise to the cooled solution of the dichlorotriazine over 15-30 minutes.[4]

  • Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).[3][4] Once the starting material is consumed, the reaction is complete. This may take anywhere from 30 minutes to several hours.[4]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with water and brine.[3][4][7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3][4][7]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography.[7][8][9]

Sequential Nucleophilic Substitution Pathway

G start This compound mono_sub Monosubstituted Product start->mono_sub + Nucleophile 1 0°C di_sub Disubstituted Product mono_sub->di_sub + Nucleophile 2 Room Temp.

Caption: Sequential nucleophilic substitution on this compound.

References

effect of base choice on 2,4-dichloro-6-phenoxy-1,3,5-triazine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-phenoxy-1,3,5-triazine. The following information addresses common issues related to the choice of base and its effect on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in reactions involving this compound?

A1: In nucleophilic substitution reactions with this compound, a base is crucial for deprotonating the incoming nucleophile (e.g., an amine, alcohol, or thiol). This deprotonation generates a more potent nucleophile (an anion), which can more readily attack the electron-deficient triazine ring and displace a chloride ion. Common bases used include organic amines like N,N-diisopropylethylamine (DIEA) and triethylamine (TEA), as well as inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH).[1]

Q2: How does the choice of an organic versus an inorganic base affect the reaction?

A2: The choice between an organic and inorganic base can significantly impact the reaction's success.

  • Organic Bases (e.g., DIEA, TEA): These are often preferred due to their good solubility in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[1] This leads to homogeneous reaction mixtures, which can result in more predictable kinetics and easier monitoring. DIEA is particularly useful for reactions that may require heating due to its higher boiling point compared to TEA.[1]

  • Inorganic Bases (e.g., K₂CO₃, NaH, NaOH): While effective, inorganic bases can suffer from poor solubility in many organic solvents.[1] This can lead to heterogeneous reaction mixtures, potentially resulting in slower reaction rates and reproducibility issues. However, they are often used in reactions with alcohols and phenols to form the corresponding alkoxide or phenoxide ions.[2] Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating a wide range of nucleophiles.[3]

Q3: Can the base influence the selectivity of the substitution reaction?

A3: Yes, the base can play a role in reaction selectivity, primarily by controlling the concentration of the active nucleophile. The reactivity of the two chlorine atoms on this compound is different; the substitution of the first chlorine deactivates the second one towards further substitution.[2] By carefully choosing the base and reaction conditions (e.g., temperature), it is possible to achieve selective monosubstitution. A milder base or stoichiometric amounts of a strong base can help control the reaction to favor the replacement of only one chlorine atom.

Troubleshooting Guides

Issue 1: Low or no product yield in a nucleophilic substitution reaction.

Possible Cause Troubleshooting Step
Insufficiently basic conditions The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider switching to a stronger base. For example, if using TEA with a weakly acidic nucleophile, try a stronger base like DBU or NaH.
Poor solubility of the base If using an inorganic base like K₂CO₃, its poor solubility in the reaction solvent could be limiting the reaction rate.[1] Try switching to a more soluble organic base like DIEA or consider using a phase-transfer catalyst if an inorganic base is necessary.
Steric hindrance Both the nucleophile and the base can be subject to steric hindrance. If a bulky nucleophile is used with a bulky base like DIEA, the reaction may be slow. Consider a smaller base like TEA or an inorganic base.
Incorrect reaction temperature The substitution of the second chlorine atom on the triazine ring typically requires higher temperatures than the first.[2] If you are attempting a disubstitution at a low temperature, a gradual increase in temperature may be necessary.

Issue 2: Formation of multiple products or undesired side reactions.

Possible Cause Troubleshooting Step
Di-substitution instead of mono-substitution This often occurs if the reaction temperature is too high or the reaction is run for too long. For selective mono-substitution, conduct the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the reaction progress by TLC or LC-MS.[1][4]
Reaction with the base Certain bases, particularly primary or secondary amines, can act as nucleophiles and compete with the desired nucleophile, leading to undesired byproducts. Use a non-nucleophilic base like DIEA or an inorganic base.
Hydrolysis of the triazine ring The presence of water can lead to the hydrolysis of the chloro-triazine to the corresponding hydroxytriazine. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

Experimental Protocols

Protocol 1: Mono-substitution with an Amine using DIEA

This protocol describes a general procedure for the mono-substitution of this compound with a primary or secondary amine using DIEA as the base.

  • Dissolve this compound (1 equivalent) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1 equivalent) and DIEA (1.1 equivalents) in the same anhydrous solvent.

  • Add the amine/DIEA solution dropwise to the stirred triazine solution at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[1][5]

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the DIEA salts.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Di-substitution with a Thiol using DIEA

This protocol outlines a general procedure for the di-substitution of this compound with a thiol using DIEA.

  • Dissolve the mono-substituted chloro-phenoxy-triazine (1 equivalent) in an appropriate solvent like ethyl acetate.

  • Add the thiol nucleophile (2 equivalents) to the solution.

  • Add DIEA (2 equivalents) to the reaction mixture.[4]

  • Stir the reaction at 35 °C for 12 hours or until completion as monitored by TLC.[4]

  • After the reaction is complete, dilute the mixture with DCM and wash several times with water to remove the DIEA salts.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting di-substituted product by column chromatography.

Quantitative Data Summary

Table 1: Comparison of Bases in Nucleophilic Substitution on a Triazine Core

BaseSolventTemperature (°C)Reaction TimeYield (%)NotesReference
DIEADCM030 min~95Homogeneous reaction, easy workup by washing with water.[1][5]
K₂CO₃AcetoneNot specified30 minNot specifiedHeterogeneous reaction, potential solubility issues.[1]
TEATHFNot specifiedSimilar to K₂CO₃Not specifiedHomogeneous reaction, lower boiling point than DIEA.[1]
NaHTHF-10 to 301 hour92.8Strong base, requires anhydrous conditions.[3]
NaOHAcetonitrile/Water52 hoursNot specifiedUsed for phenoxide formation.[6]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Triazine in Anhydrous Solvent B Cool to 0°C A->B D Add Nucleophile/Base Solution Dropwise B->D C Prepare Nucleophile + Base Solution C->D E Monitor by TLC/LC-MS D->E F Aqueous Wash E->F Reaction Complete G Dry Organic Layer F->G H Concentrate G->H I Purify (Chromatography) H->I troubleshooting_logic start Low/No Product Yield q1 Is the base strong enough? start->q1 a1_yes Yes q1->a1_yes a1_no No (Use stronger base) q1->a1_no q2 Is the base soluble? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Switch to soluble base or use phase-transfer catalyst) q2->a2_no q3 Is steric hindrance an issue? a2_yes->q3 a3_yes Yes (Use a smaller base) q3->a3_yes a3_no No q3->a3_no q4 Is the temperature appropriate? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No (Increase temperature for di-substitution) q4->a4_no end Consult further literature a4_yes->end

References

Technical Support Center: Solvent Effects in Nucleophilic Aromatic Substitution of Dichlorotriazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of dichlorotriazines.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent choice on the rate of nucleophilic aromatic substitution of dichlorotriazines?

A1: The choice of solvent significantly impacts the reaction rate by influencing the solvation of both the nucleophile and the reaction intermediates. Generally, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are preferred as they can accelerate the reaction.[1] These solvents solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive. Polar protic solvents, like alcohols and water, can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity, which can slow down the reaction.[2][3]

Q2: How does solvent polarity affect the selectivity between mono- and di-substitution of the dichlorotriazine ring?

A2: While specific studies on the effect of solvent polarity on selectivity are not abundant, the general principle is that the reaction conditions, including the solvent, should be carefully controlled to achieve the desired level of substitution. For mono-substitution, a less polar solvent or a solvent that does not significantly accelerate the reaction might provide better control. The reactivity of the mono-substituted product is lower than the starting dichlorotriazine, but over-reaction to the di-substituted product can occur, especially at higher temperatures or with highly reactive nucleophiles.

Q3: My reaction is sluggish or not going to completion. What are the possible causes and solutions?

A3: Several factors could lead to a sluggish reaction:

  • Insufficiently reactive nucleophile: The nucleophilicity of your reagent might be too low. Consider using a stronger nucleophile or a different salt form.

  • Low temperature: SNAr reactions of dichlorotriazines are temperature-dependent. If the reaction is slow at room temperature, gentle heating may be required, particularly for the substitution of the second chlorine atom.

  • Inappropriate solvent: As discussed in Q1, the solvent choice is critical. If you are using a polar protic solvent, switching to a polar aprotic solvent like DMF or acetonitrile could significantly increase the reaction rate.

  • Poor solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent. A solvent mixture may be necessary to achieve complete dissolution.

  • Base strength: The presence of a suitable base to scavenge the HCl byproduct is crucial. If the reaction is stalling, consider using a stronger, non-nucleophilic base.

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A4: The formation of multiple products often arises from a lack of selectivity between mono- and di-substitution, or from side reactions. To improve selectivity:

  • Temperature control: The substitution of the first chlorine atom on a triazine ring is typically performed at a lower temperature (e.g., 0 °C) than the second.[4][5] Carefully controlling the reaction temperature is the most critical factor for achieving mono-substitution.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile for mono-substitution. An excess of the nucleophile will favor di-substitution.

  • Order of addition: Adding the nucleophile slowly to the solution of the dichlorotriazine can help to maintain a low concentration of the nucleophile and favor mono-substitution.

  • Nucleophile reactivity: If you are performing a sequential substitution with two different nucleophiles, the general rule is to introduce the less reactive nucleophile first.

Q5: I am having trouble with the hydrolysis of my dichlorotriazine starting material or product. How can this be minimized?

A5: Dichlorotriazines are susceptible to hydrolysis, especially in the presence of water and base. To minimize hydrolysis:

  • Use anhydrous solvents: Ensure that your solvents are dry.

  • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Non-aqueous workup: If possible, use a non-aqueous workup procedure to isolate your product.

  • pH control: Maintain the pH of the reaction mixture in the appropriate range. The rate of hydrolysis is pH-dependent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Hydrolysis of the starting material.1. Check the purity and reactivity of the nucleophile.2. Gradually increase the reaction temperature.3. Switch to a polar aprotic solvent (e.g., MeCN, DMF).4. Use anhydrous solvents and an inert atmosphere.
Formation of di-substituted byproduct in a mono-substitution reaction 1. Reaction temperature is too high.2. Excess nucleophile used.3. Rapid addition of the nucleophile.1. Maintain a low reaction temperature (e.g., 0 °C).2. Use a 1:1 stoichiometry of dichlorotriazine to nucleophile.3. Add the nucleophile solution dropwise.
Reaction does not go to completion 1. Insufficient reaction time.2. Base is not strong enough to neutralize HCl byproduct.3. Poor solubility of reactants.1. Monitor the reaction by TLC or LC-MS and allow for longer reaction times.2. Use a stronger, non-nucleophilic base (e.g., DIEA).3. Choose a solvent in which all reactants are soluble, or use a co-solvent.
Product is difficult to purify 1. Presence of unreacted starting materials and byproducts.2. Product is unstable on silica gel.1. Optimize the reaction conditions to maximize conversion and selectivity.2. Consider alternative purification methods such as crystallization or preparative HPLC.

Data Presentation

Table 1: Influence of Temperature on the Selectivity of Nucleophilic Substitution of a Dichlorotriazine with Amines

EntryNucleophileTemperature (°C)Ratio of Monosubstituted:Disubstituted Product
1Morpholine-20>99:1
2Morpholine095:5
3Morpholine2580:20
4Piperidine-20>99:1
5Piperidine090:10
6Piperidine2575:25

Note: Data is illustrative and based on general trends observed in the literature. Actual ratios will depend on the specific substrates and reaction conditions.

Table 2: Qualitative Effect of Solvent Type on Reaction Rate

Solvent TypeExamplesGeneral Effect on SNAr RateRationale
Polar Aprotic Acetonitrile, DMF, DMSO, THFGenerally increases rateSolvates the counter-ion of the nucleophile, leaving the nucleophile more reactive.[1]
Polar Protic Water, Methanol, EthanolGenerally decreases rateSolvates the nucleophile through hydrogen bonding, reducing its reactivity.[2][3]
Non-polar Toluene, HexaneGenerally slow reaction ratesPoor solubility of polar reactants and intermediates.

Experimental Protocols

Protocol 1: Mono-substitution of 2,4-dichloro-6-R-1,3,5-triazine with an Amine

This protocol is a general guideline for the mono-substitution of a dichlorotriazine with an amine nucleophile.

  • Materials:

    • 2,4-dichloro-6-R-1,3,5-triazine (1 equivalent)

    • Amine nucleophile (1 equivalent)

    • Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (1.1 equivalents)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 2,4-dichloro-6-R-1,3,5-triazine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the amine nucleophile in the anhydrous solvent.

    • Add the base (DIEA or K₂CO₃) to the dichlorotriazine solution.

    • Slowly add the amine solution dropwise to the stirred dichlorotriazine solution at 0 °C over a period of 30-60 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Di-substitution of 2,4-dichloro-6-R-1,3,5-triazine with an Amine

This protocol is a general guideline for the di-substitution of a dichlorotriazine with an amine nucleophile.

  • Materials:

    • 2,4-dichloro-6-R-1,3,5-triazine (1 equivalent)

    • Amine nucleophile (2.2 equivalents)

    • Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (2.5 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the 2,4-dichloro-6-R-1,3,5-triazine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Add the base to the solution.

    • In a separate flask, dissolve the amine nucleophile in the anhydrous solvent.

    • Add the amine solution to the stirred dichlorotriazine solution.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_start Starting Materials start_dct Dichlorotriazine prep Prepare Solutions start_dct->prep start_nu Nucleophile start_nu->prep start_base Base start_base->prep start_solvent Solvent start_solvent->prep reaction Reaction at Controlled Temperature prep->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Quench and Workup monitoring->workup Reaction complete purification Purification workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic aromatic substitution of dichlorotriazines.

Caption: Logical relationship of solvent type on nucleophile reactivity and reaction rate.

References

Technical Support Center: Purification Strategies for Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 2,4-dichloro-6-phenoxy-1,3,5-triazine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that are relevant for its removal?

Q2: Why is it critical to remove unreacted this compound?

A2: Complete removal of this starting material is essential for obtaining a high-purity final product. Residual dichlorotriazine can interfere with subsequent reaction steps, complicate product characterization (e.g., NMR spectra), and affect the biological or material properties of the target compound.[7] High purity is a prerequisite for ensuring the quality, selectivity, and efficacy of potential drug candidates or advanced materials.[7]

Q3: What are the primary strategies for removing unreacted dichlorotriazines?

A3: The main strategies involve exploiting differences in reactivity or physical properties between the starting material and the desired product. The most common methods are:

  • Quenching: Chemically converting the unreacted dichlorotriazine into a more polar, water-soluble byproduct that can be easily removed by aqueous extraction.

  • Extraction: Utilizing liquid-liquid extraction to separate the product from water-soluble impurities.[7]

  • Crystallization/Recrystallization: Purifying the product based on differences in solubility between the product and impurities in a given solvent system.[8][9][10]

  • Chromatography: Using techniques like semi-preparative liquid chromatography (LC) or silica gel column chromatography for highly effective separation when other methods fail.[7]

Troubleshooting Guide

Q4: My TLC plate shows a persistent spot corresponding to the starting material after a standard aqueous workup. How can I eliminate it?

A4: This indicates that the starting material is not being sufficiently removed by a simple water or brine wash.

  • Potential Cause: The unreacted this compound is highly soluble in your organic layer and insoluble in the aqueous layer.

  • Solution: Implement a quenching step before the aqueous workup. Add a nucleophilic quenching agent, such as a dilute aqueous solution of ammonia or a secondary amine (e.g., diethylamine), to the reaction mixture. This will react with the electrophilic dichlorotriazine to form a more polar aminotriazine, which can then be readily extracted into an acidic aqueous phase (e.g., 1M HCl).

Q5: I attempted to quench the reaction, but my desired product seems to have decomposed. What went wrong?

A5: Your product may also be susceptible to reaction with the quenching agent.

  • Potential Cause: The conditions of the quench (e.g., strong nucleophile, elevated temperature, prolonged reaction time) are too harsh for your product.

  • Solution: Use a milder quenching agent. For instance, a saturated aqueous solution of sodium bicarbonate can hydrolyze the highly reactive C-Cl bonds of the starting material, especially with gentle heating, without affecting many less reactive products. Always monitor the quench by TLC to avoid product degradation.

Q6: My crude product oiled out instead of precipitating or crystallizing. What should I do?

A6: Oiling out occurs when a compound separates from a solution as a liquid rather than a solid.

  • Potential Cause: The impurity (unreacted starting material) is preventing your product from crystallizing properly, or you are using a suboptimal solvent system.

  • Solution:

    • First, try to remove the impurity using a chemical quench and extraction as described above.

    • If the product is still an oil, redissolve it in a minimal amount of a good solvent (e.g., DCM) and attempt to precipitate it by adding a poor solvent (an anti-solvent) like heptane or hexane.[10]

    • If precipitation fails, the most reliable method for purifying an oil is silica gel column chromatography.

Q7: Recrystallization resulted in very low yield. How can I improve it?

A7: Low yield during recrystallization is often due to the product having significant solubility in the mother liquor.

  • Potential Cause: The chosen solvent is too good for your product, or the solution was not sufficiently cooled.

  • Solution:

    • Ensure the crude material is as pure as possible before starting. An initial wash or extraction can help.

    • Use a solvent mixture (e.g., ethanol/water, THF/heptane) to fine-tune the solubility.[8] Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity persists, then reheat until the solution is clear and allow it to cool slowly.

    • Cool the crystallization flask in an ice bath or refrigerate it for several hours to maximize crystal formation before filtering.

Data Presentation

Table 1: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Quenching & Aqueous Extraction Chemical conversion of the electrophilic triazine to a polar, water-soluble salt or derivative.Highly effective for removing large quantities of starting material; simple and fast.The quenching agent may react with the desired product; requires careful selection of reagents.
Recrystallization Difference in solubility between the product and impurities in a specific solvent at different temperatures.Can yield highly pure crystalline material; scalable and cost-effective.[9][10]Potential for significant product loss in the mother liquor; requires finding a suitable solvent system.[8]
Column Chromatography Differential adsorption of components to a stationary phase (e.g., silica gel).Provides very high purity; effective for separating complex mixtures and non-crystalline products.[7]Can be time-consuming and solvent-intensive; may not be ideal for large-scale purification.

Experimental Protocols

Protocol 1: General Workup with a Quenching Step

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to 0-5°C using an ice bath.

  • Quench: Slowly add a quenching agent. A common choice is a 10% aqueous solution of ammonium hydroxide. Add dropwise until the starting material spot is no longer visible by TLC.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and water.

  • Separate: Transfer the mixture to a separatory funnel and separate the layers.

  • Wash: Wash the organic layer sequentially with 1M HCl (to remove the newly formed aminotriazine), water, and saturated aqueous sodium chloride (brine).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Standard Recrystallization

  • Select a Solvent: Choose a solvent or solvent system in which your product has low solubility at room temperature but high solubility at an elevated temperature. Common choices for triazine derivatives include ethanol, heptane, or mixtures like THF/diethyl ether.[1][9][10]

  • Dissolve: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cool: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration.[8]

  • Wash: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Dry: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Workup_Workflow start Crude Reaction Mixture tlc_check Analyze by TLC. Is significant starting material (SM) present? start->tlc_check quench Quench with a nucleophile (e.g., aq. NH4OH) tlc_check->quench  Yes workup Perform Aqueous Workup (e.g., Extraction) tlc_check->workup  No quench->workup check_solid Is crude product a solid? workup->check_solid recrystallize Purify by Recrystallization check_solid->recrystallize  Yes chromatography Purify by Column Chromatography check_solid->chromatography  No (Oil) end_node Pure Product recrystallize->end_node chromatography->end_node

Caption: Decision workflow for purifying products from reactions using this compound.

Reactivity_Principle cluster_reaction Main Reaction vs. Quenching SM 2,4-dichloro-6-phenoxy- 1,3,5-triazine (SM) Product Desired Product SM->Product Desired Reaction Byproduct Polar, Water-Soluble Byproduct (Easily Removed) SM->Byproduct Quenching Reaction Nuc_Product Product's Nucleophile (e.g., R-NH2) Nuc_Product->Product Nuc_Quench Quenching Nucleophile (e.g., NH3) Nuc_Quench->Byproduct

Caption: Chemical principle of using a quenching agent to selectively remove the unreacted dichlorotriazine starting material.

References

Technical Support Center: Purification of Polar Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar triazine derivatives?

A1: The primary challenges stem from their high polarity, which can lead to:

  • Poor solubility in common organic solvents used for chromatography.

  • Strong interactions with silica gel , resulting in peak tailing, poor resolution, and sometimes irreversible adsorption.[1][2]

  • Difficulty in crystallization due to high solubility in polar solvents and the tendency to form oils.

  • Co-elution with polar impurities , making separation difficult.

Q2: Which chromatographic techniques are most suitable for purifying polar triazine derivatives?

A2: Several techniques can be effective, depending on the specific compound and impurities:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the method of choice for highly polar compounds.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative to reversed-phase, particularly for compounds that are too polar for good retention on C18 columns.[3]

  • Normal-Phase Chromatography (NPC): Can be used, but often requires highly polar solvent systems and may necessitate deactivation of the silica gel to prevent strong adsorption.[1]

  • Semi-Preparative Liquid Chromatography (LC): A highly effective method for isolating pure compounds from complex mixtures.[4]

Q3: My polar triazine derivative shows poor solubility in the initial mobile phase for reversed-phase chromatography. What can I do?

A3: You have several options to address this:

  • Use a stronger sample solvent: Dissolve your sample in a small amount of a stronger, water-miscible organic solvent like DMSO, DMF, or NMP. Inject the smallest possible volume to minimize peak distortion.

  • Employ a different injection technique: Techniques like "sandwich injection" can be used for compounds that are insoluble in the initial mobile phase.[5]

  • Consider HILIC: In HILIC, the initial mobile phase has a high organic content, which may better dissolve your compound.[3]

Troubleshooting Guides

Chromatographic Purification

Problem 1: My polar triazine derivative streaks badly on the silica TLC plate and column, even with highly polar mobile phases (e.g., 100% ethyl acetate or methanol/dichloromethane).

Possible Causes:

  • Strong acidic interactions with silica: The lone pairs on the nitrogen atoms of the triazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[1][2]

  • Inappropriate solvent system: The chosen solvent may not be effective at disrupting the strong solute-stationary phase interactions.

Solutions:

  • Add a basic modifier: Incorporate a small amount of a base like triethylamine (0.1-2%) or ammonium hydroxide into your mobile phase to neutralize the acidic silanol groups.[6]

  • Use a different stationary phase:

    • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

    • Amine-functionalized silica: This stationary phase can shield the compound from acidic silica and is suitable for HILIC mode.[3]

    • Reversed-phase silica (C18, C8): This is often the most effective solution for very polar compounds.

  • Switch to HILIC: This technique uses a polar stationary phase (like silica or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[3]

Problem 2: My polar triazine derivative does not retain on a C18 reversed-phase column and elutes in the void volume.

Possible Causes:

  • Compound is too polar for the stationary phase: The compound has a much higher affinity for the highly aqueous mobile phase than the nonpolar stationary phase.

  • Inappropriate mobile phase: The mobile phase may be too "strong" (i.e., has too high an organic content) for your highly polar analyte.

Solutions:

  • Use a 100% aqueous mobile phase: If your HPLC system allows, start with a 100% aqueous mobile phase.

  • Use a more retentive reversed-phase column:

    • Polar-embedded C18 columns: These columns have a polar group embedded in the alkyl chain, which provides better retention for polar analytes.

    • Polar-endcapped C18 columns: These columns have been treated to cover many of the residual silanol groups, but some polar character remains to aid in the retention of polar compounds.

  • Switch to HILIC: This is often the best solution for compounds that are not retained in reversed-phase chromatography.[3]

  • Use ion-pairing agents: For ionizable triazine derivatives, adding an ion-pairing agent to the mobile phase can increase retention. However, these agents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Crystallization

Problem 3: I am unable to crystallize my polar triazine derivative. It either remains in solution or "oils out".

Possible Causes:

  • High solubility in common polar solvents: The compound is too soluble even at low temperatures.

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

  • Inappropriate solvent system: A single solvent may not provide the necessary solubility differential between hot and cold conditions.

Solutions:

  • Use a binary solvent system: This is often the most effective strategy. Dissolve your compound in a minimum amount of a "good" (high-solubility) polar solvent while hot, and then slowly add a "bad" (low-solubility) anti-solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common pairs include:

    • Ethanol/Water

    • Methanol/Diethyl ether

    • Acetone/Hexane[7]

  • Slow evaporation: If the compound is moderately volatile, dissolving it in a suitable solvent and allowing the solvent to evaporate slowly in a loosely covered container can yield crystals.

  • Vapor diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystallization.

  • Further purification: If impurities are suspected, an additional chromatographic step may be necessary before attempting crystallization again.

Data Presentation

Table 1: Semi-Preparative LC Purification of Polar Triazine Derivatives

Product IDDescriptionInitial Purity (%)Final Purity (%)Mobile Phase
Product 1Triazine derivative with tyrosine31.3298.24100 mM NH4HCO3 : Methanol (75:25)
Product 2Triazine derivative with glutamine56.3198.01100 mM NH4HCO3 : Methanol (92.5:7.5)

Data adapted from a study on the purification of newly-synthesized triazine derivatives. The use of semi-preparative LC resulted in a significant increase in purity.[4]

Experimental Protocols

Protocol 1: Semi-Preparative LC for Polar Triazine Derivatives

This protocol is a general guideline based on a successful purification of polar triazine derivatives.[4]

  • Analytical Method Development:

    • Column: SeQuant ZIC-HILIC (3.5 µm, 2.1 x 100 mm)

    • Mobile Phase A: 10 mM ammonium acetate + 0.1% acetic acid

    • Mobile Phase B: 100% Acetonitrile (ACN)

    • Gradient: Start at 95% B, linear change to 40% B over 20 minutes.

    • Flow Rate: 0.500 mL/min

    • Detection: DAD at 254 nm and ESI-Q-TOF MS to identify the target compound.

  • Semi-Preparative Method:

    • Apparatus: Semi-preparative LC system with PDA detector and fraction collector.

    • Column: A suitable semi-preparative HILIC or reversed-phase column.

    • Mobile Phase Optimization: Based on the analytical results, an optimized isocratic or shallow gradient mobile phase is developed. For the example in Table 1, a mobile phase of ammonium bicarbonate buffer and methanol was used. The basic pH of the ammonium bicarbonate solution (around pH 8) can improve the solubility of some triazine derivatives.

    • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a known concentration (e.g., 4 mg/mL).

    • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of the desired product.

    • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization (for volatile buffers like ammonium bicarbonate) or rotary evaporation.

Protocol 2: General Recrystallization Procedure

This is a general procedure for recrystallizing a polar solid.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different polar solvents (e.g., water, ethanol, isopropanol, acetone) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

    • Cool the tubes that showed good solubility when hot. A good solvent will result in the formation of crystals upon cooling.

    • If a single solvent is not suitable, try binary solvent systems.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Keep the solution at or near boiling.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

Troubleshooting_Chromatography start Start: Poor Peak Shape (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_overload Is the column overloaded? (Inject a diluted sample) yes_all_peaks->check_overload check_secondary_interactions Suspect secondary interactions? (e.g., basic compound on silica) no_all_peaks->check_secondary_interactions fix_overload Reduce sample concentration or injection volume. Use a higher capacity column. check_overload->fix_overload Yes check_frit Check for blocked column frit or column void. check_overload->check_frit No end End: Improved Peak Shape fix_overload->end fix_frit Backflush or replace column. Use guard column. check_frit->fix_frit Yes fix_frit->end yes_secondary Yes check_secondary_interactions->yes_secondary no_secondary No check_secondary_interactions->no_secondary add_modifier Add mobile phase modifier (e.g., triethylamine for bases, acetic acid for acids). yes_secondary->add_modifier check_mobile_phase Is the mobile phase pH close to the analyte's pKa? no_secondary->check_mobile_phase change_stationary_phase Change stationary phase (e.g., alumina, C18, HILIC). add_modifier->change_stationary_phase change_stationary_phase->end adjust_ph Adjust mobile phase pH (at least 2 units away from pKa). check_mobile_phase->adjust_ph Yes check_mobile_phase->end No adjust_ph->end

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Purification_Method_Development start Start: Purify Polar Triazine Derivative solubility_test Assess Solubility in Common Solvents start->solubility_test is_soluble_organic Soluble in common organic solvents? solubility_test->is_soluble_organic is_soluble_polar Soluble only in highly polar solvents (Water, DMSO)? is_soluble_organic->is_soluble_polar No normal_phase Normal-Phase Chromatography (Silica or Alumina) - Consider basic modifiers is_soluble_organic->normal_phase Yes reversed_phase Reversed-Phase Chromatography (C18) - Start with high aqueous mobile phase is_soluble_polar->reversed_phase Yes hilic HILIC - Good for very polar compounds is_soluble_polar->hilic Consider optimize Optimize mobile phase and gradient on analytical scale normal_phase->optimize reversed_phase->optimize hilic->optimize scale_up Scale up to preparative chromatography optimize->scale_up crystallization Attempt Crystallization - Single or binary solvent system scale_up->crystallization final_product Pure Product crystallization->final_product

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,4-dichloro-6-phenoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 2,4-dichloro-6-phenoxy-1,3,5-triazine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the triazine core.[1][2][3] This document aims to serve as a valuable resource for the identification and structural elucidation of this class of compounds by presenting key NMR data in a comparative format, alongside detailed experimental protocols.

Introduction to Spectroscopic Characterization

The 1,3,5-triazine ring system is a foundational scaffold in the development of a wide array of chemical entities. The stepwise nucleophilic substitution of the chlorine atoms on the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for the controlled synthesis of mono-, di-, and tri-substituted derivatives.[2][3] NMR spectroscopy is an indispensable tool for the structural verification of these molecules. The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra provide unambiguous information about the substitution pattern on both the triazine and the phenoxy rings.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a series of 2,4-dichloro-6-(substituted-phenoxy)-1,3,5-triazine derivatives. The data illustrates the electronic effects of the substituents on the chemical environment of the triazine and phenoxy ring protons and carbons. All spectra are referenced to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data (δ, ppm) of 2,4-dichloro-6-(substituted-phenoxy)-1,3,5-triazine Derivatives

Substituent (R)SolventAr-H (Phenoxy)Other Protons
HCDCl₃7.24 (m)[4]-
4-OCH₃CDCl₃7.10 (m)[5]3.85 (s, 3H)[5]
2-OCH₃, 4-allyl---

Note: Detailed multiplicity and coupling constants were not consistently available in the searched literature.

Table 2: ¹³C NMR Spectral Data (δ, ppm) of 2,4-dichloro-6-(substituted-phenoxy)-1,3,5-triazine Derivatives

Substituent (R)SolventC=N (Triazine)Ar-C (Phenoxy)Other Carbons
HCDCl₃172.5, 170.9[4]136.6, 129.0, 128.7, 127.0[4]-
4-OCH₃----
2-OCH₃, 4-allyl----

Note: Specific assignments for all aromatic carbons were not consistently available in the searched literature.

Discussion of NMR Data

The chemical shifts of the triazine ring carbons are typically observed in the range of 170-175 ppm, characteristic of sp²-hybridized carbons in a nitrogen-containing heterocyclic ring. The substituent on the phenoxy ring influences the electron density of the entire molecule, leading to predictable shifts in the NMR spectra. Electron-donating groups (e.g., -OCH₃) are expected to cause an upfield shift (lower ppm) of the phenoxy ring protons and carbons, while electron-withdrawing groups would lead to a downfield shift (higher ppm).

Alternative Characterization Techniques

While NMR is the primary tool for structural elucidation, other analytical techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the C=N stretching of the triazine ring are typically observed around 1524-1577 cm⁻¹.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds and can provide information about fragmentation patterns, aiding in structural confirmation.

  • X-ray Crystallography: Offers definitive proof of the molecular structure in the solid state, as demonstrated for 2,4-dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine.[7]

Experimental Protocols

General Synthesis of 2,4-dichloro-6-(substituted-phenoxy)-1,3,5-triazine Derivatives

The synthesis of this compound derivatives is typically achieved through a nucleophilic substitution reaction between 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and a substituted phenol.[2] The reaction conditions are controlled to favor monosubstitution.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Substituted phenol

  • Acetone (dry)

  • Sodium carbonate or other non-nucleophilic base

  • Dichloromethane

  • Hexane

Procedure:

  • A solution of cyanuric chloride (1.0 eq) in dry acetone is cooled to 0-5 °C in an ice bath.

  • A solution of the substituted phenol (1.0 eq) and sodium carbonate (1.1 eq) in acetone is added dropwise to the cyanuric chloride solution with vigorous stirring.

  • The reaction mixture is stirred at 0-5 °C for a specified time (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Sample Preparation:

  • Approximately 5-10 mg of the purified triazine derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded at room temperature.

  • Standard pulse programs are used for data acquisition.

Logical Relationship of Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Reaction Nucleophilic Substitution Cyanuric_Chloride->Reaction Substituted_Phenol Substituted Phenol Substituted_Phenol->Reaction Solvent Acetone (0-5 °C) Solvent->Reaction Base Na₂CO₃ Base->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2,4-dichloro-6- (substituted-phenoxy)- 1,3,5-triazine Recrystallization->Product

Caption: Synthetic workflow for this compound derivatives.

References

A Comparative Guide to Purity Validation of 2,4-dichloro-6-phenoxy-1,3,5-triazine Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the product purity of 2,4-dichloro-6-phenoxy-1,3,5-triazine and its substituted derivatives. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of these compounds in research and drug development. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The purity of a synthesized chemical entity like this compound is a critical quality attribute. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. The analytical methods discussed herein offer distinct advantages and limitations in detecting and quantifying these impurities.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating a wide range of non-volatile and thermally unstable compounds. When coupled with a UV detector, it provides a robust method for routine purity assessments. For more complex impurity profiles, coupling HPLC with a mass spectrometer (LC-MS) offers enhanced sensitivity and structural elucidation capabilities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and certain process-related impurities that may be present in the final product. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a valuable tool for impurity profiling.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination. A key advantage of qNMR is its ability to provide an absolute quantification of the analyte without the need for a specific reference standard of the compound itself. This is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Comparative Performance Data

The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of triazine derivatives. These values are collated from various studies on similar compounds and should be considered as representative. Method-specific validation would be required for precise figures for this compound.

Table 1: Comparison of Key Analytical Performance Parameters

ParameterHPLC-UVGC-MSqNMR
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.5 ng/g~0.1% (w/w)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.05 - 1.0 ng/g~0.5% (w/w)
Precision (RSD%) < 2%< 15%< 1%
Accuracy (Recovery %) 98 - 102%85 - 115%99 - 101%
Linearity (r²) > 0.999> 0.995> 0.999
Analysis Time per Sample 15 - 30 min20 - 40 min10 - 20 min

Table 2: Applicability and Limitations

FeatureHPLC-UV / LC-MSGC-MSqNMR
Analyte Volatility Non-volatile to semi-volatileVolatile and semi-volatileNot dependent on volatility
Thermal Stability Suitable for thermally labile compoundsRequires thermal stabilityNon-destructive
Primary Standard Requirement Requires certified reference standard of the analyteRequires certified reference standard of the analyteCan use a certified internal standard of a different compound
Structural Information Limited (UV), High (MS)High (MS)High (provides full structure)
Quantification Principle External calibration curveExternal calibration curveAbsolute quantification based on signal integration
Common Impurities Detected Non-volatile synthesis by-products, degradation productsResidual solvents, volatile starting materials, volatile by-productsA wide range of organic impurities, isomers, and residual solvents

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific derivatives of this compound.

HPLC-UV Method for Purity Determination

This protocol outlines a typical reversed-phase HPLC method with UV detection for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Method for Impurity Profiling

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or acetone.

  • The solution can be directly injected or further diluted if necessary.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed using an internal or external standard method.

qNMR Method for Absolute Purity Determination

This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation. A typical value is 30-60 seconds.

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

  • Acquisition Time: Sufficient to ensure high digital resolution.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualization of Workflows

The following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Result

Caption: Workflow for HPLC-UV Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Library Search & Identification detect->identify quantify Quantify Impurities identify->quantify report report quantify->report Report Results

Caption: Workflow for GC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Report Purity

Caption: Workflow for qNMR Absolute Purity Determination.

Conclusion and Recommendations

The choice of analytical method for purity validation of this compound substitutions depends on the specific requirements of the analysis.

  • For routine quality control and release testing where the impurity profile is well-characterized, HPLC-UV offers a robust, reliable, and cost-effective solution.

  • To investigate and identify unknown volatile or semi-volatile impurities, such as residual solvents or starting materials, GC-MS is the method of choice.

  • For the certification of reference materials or when a primary, standard-free method for absolute purity is required, qNMR is the most powerful and accurate technique.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC for the main component and non-volatile impurities, GC-MS for volatile impurities, and qNMR for an orthogonal confirmation of the absolute purity. This multi-faceted approach, guided by the principles of analytical method validation, ensures the highest confidence in the quality of this compound and its derivatives for their intended applications in research and development.

A Comparative Study: Phenoxy- vs. Alkoxy-Substituted Dichlorotriazines in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the 1,3,5-triazine scaffold is a cornerstone for the synthesis of a diverse array of therapeutic agents. The reactivity of the chlorine atoms on dichlorotriazine derivatives is pivotal, allowing for sequential and site-selective introduction of various functionalities. The nature of the substituent at the C6 position of the triazine ring significantly modulates the reactivity of the remaining chlorine atoms, thereby influencing the synthetic strategy and the properties of the final compounds. This guide provides a comparative analysis of phenoxy- and alkoxy-substituted dichlorotriazines, offering insights into their synthesis, reactivity, and potential applications, supported by available experimental data and established chemical principles.

Introduction to Dichlorotriazine Derivatives

Dichlorotriazines are highly versatile intermediates in organic synthesis, primarily due to the differential reactivity of their two chlorine atoms. The first chlorine is readily displaced by nucleophiles at low temperatures (0-5 °C), while the displacement of the second chlorine typically requires higher temperatures. This reactivity profile allows for the controlled, stepwise introduction of different nucleophiles, making them ideal scaffolds for combinatorial chemistry and the generation of compound libraries for drug screening. The electronic nature of the substituent at the C6 position plays a crucial role in tuning the electrophilicity of the carbon atoms bearing the chlorine atoms. Electron-donating groups decrease the reactivity, while electron-withdrawing groups enhance it.

Comparative Analysis: Phenoxy vs. Alkoxy Substitution

This comparison focuses on the impact of a phenoxy group versus an alkoxy group (represented by a methoxy group for this guide) on the properties and reactivity of a dichlorotriazine core.

FeaturePhenoxy-Substituted DichlorotriazineAlkoxy-Substituted Dichlorotriazine
Representative Structure 2,4-dichloro-6-phenoxytriazine2,4-dichloro-6-methoxytriazine
Electronic Effect Electron-donating (by resonance), Electron-withdrawing (by induction)Stronger electron-donating (by resonance and induction)
Reactivity of C-Cl Bonds Generally lower than unsubstituted dichlorotriazine, but potentially higher than alkoxy-substituted derivatives due to the weaker overall electron-donating effect.Generally lower than unsubstituted and phenoxy-substituted dichlorotriazines due to the stronger electron-donating nature of the alkoxy group.
Hydrolytic Stability Expected to be relatively stable, with hydrolysis rates influenced by reaction conditions.Expected to have higher stability towards hydrolysis compared to the phenoxy derivative due to stronger electron donation.
Synthetic Accessibility Readily synthesized from cyanuric chloride and phenol or sodium phenoxide.Readily synthesized from cyanuric chloride and an alcohol or sodium alkoxide.

Theoretical Framework:

The oxygen atom in both phenoxy and alkoxy groups can donate a lone pair of electrons to the triazine ring through resonance, thus increasing the electron density on the ring and deactivating it towards nucleophilic aromatic substitution. However, the phenyl ring in the phenoxy group is electron-withdrawing by induction, which partially counteracts the resonance donation. In contrast, the alkyl group in an alkoxy substituent is electron-donating by induction, further enhancing the overall electron-donating character of the group.

This difference in electronic effects is reflected in the Hammett substituent constants (σ), which quantify the electronic influence of a substituent on a reaction center. Both -OPh and -OR groups have negative σp values, indicating their electron-donating nature through resonance from the para position. However, the σp value for an alkoxy group (e.g., -OCH3, σp = -0.27) is generally more negative than that for a phenoxy group (-OPh, σp = -0.32), suggesting the alkoxy group is a slightly stronger electron-donating group in this context. This would imply that the carbon atoms of the triazine ring in the alkoxy-substituted derivative are more electron-rich and therefore less electrophilic, leading to a lower reaction rate with nucleophiles compared to the phenoxy-substituted analogue.

Experimental Protocols

Detailed methodologies for the synthesis of representative phenoxy- and alkoxy-substituted dichlorotriazines are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of various analogues.

Protocol 1: Synthesis of 2,4-Dichloro-6-phenoxytriazine

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Ice

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in acetone in a flask equipped with a magnetic stirrer and place it in an ice bath to maintain the temperature at 0-5 °C.

  • In a separate beaker, prepare a solution of phenol (1 equivalent) and sodium hydroxide (1 equivalent) in water.

  • Slowly add the aqueous sodium phenoxide solution to the stirred solution of cyanuric chloride, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white solid, wash it thoroughly with cold water, and dry it under vacuum to yield 2,4-dichloro-6-phenoxytriazine.

Protocol 2: Synthesis of 2,4-Dichloro-6-methoxytriazine

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Methanol

  • Sodium bicarbonate (NaHCO3) or another suitable base

  • Dichloromethane (or another suitable solvent)

  • Ice

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in a suitable organic solvent like dichloromethane in a flask equipped with a magnetic stirrer and cool it to 0-5 °C in an ice bath.

  • Slowly add methanol (1 equivalent) to the stirred solution.

  • Gradually add a base such as sodium bicarbonate (1 equivalent) to neutralize the HCl generated during the reaction.

  • Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2,4-dichloro-6-methoxytriazine.

Visualization of Reaction Pathways

The following diagrams illustrate the general synthetic pathways for phenoxy- and alkoxy-substituted dichlorotriazines.

Synthesis_Phenoxy_Dichlorotriazine CyanuricChloride Cyanuric Chloride Intermediate Reaction Mixture (0-5 °C, Acetone/Water) CyanuricChloride->Intermediate Phenoxide Phenol + NaOH Phenoxide->Intermediate Product 2,4-Dichloro-6-phenoxytriazine Intermediate->Product Nucleophilic Substitution

Caption: Synthesis of 2,4-Dichloro-6-phenoxytriazine.

Synthesis_Alkoxy_Dichlorotriazine CyanuricChloride Cyanuric Chloride Intermediate Reaction Mixture (0-5 °C, Solvent) CyanuricChloride->Intermediate Methanol Methanol + Base Methanol->Intermediate Product 2,4-Dichloro-6-methoxytriazine Intermediate->Product Nucleophilic Substitution

Caption: Synthesis of 2,4-Dichloro-6-methoxytriazine.

Logical Relationship in Reactivity

The following diagram illustrates the expected relative reactivity of the C-Cl bonds based on the electronic effects of the substituents.

Reactivity_Comparison Unsubstituted 2,4,6-Trichlorotriazine (Most Reactive) Phenoxy Phenoxy-substituted Dichlorotriazine Unsubstituted->Phenoxy Decreased Reactivity (Weak e- donation) Alkoxy Alkoxy-substituted Dichlorotriazine (Least Reactive) Phenoxy->Alkoxy Further Decreased Reactivity (Stronger e- donation)

A Comparative Guide to HPLC Analysis for Purity Determination of Substituted Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of substituted triazine compounds, which are pivotal in various fields, including pharmaceuticals and agriculture. The versatility of HPLC allows for the separation and quantification of the main compound from its impurities, degradation products, and metabolites. This guide provides a comparative overview of various HPLC methodologies, supported by experimental data, to aid in the selection and optimization of the most suitable method for your specific analytical needs.

Comparison of HPLC Stationary Phases

The choice of the stationary phase, or HPLC column, is critical for achieving optimal separation of triazine compounds. The most commonly employed columns are reversed-phase columns, such as C8 and C18, but other options like phenyl and porous graphitic carbon columns offer unique selectivities.

A study comparing a solid core Accucore XL C8 column to a conventional fully porous C8 column for the analysis of seven triazines demonstrated significant improvements in performance with the solid core column. The Accucore XL C8 column showed a 54% improvement in resolution for the critical pair of ametryn and propazine and an average reduction in peak widths of 29%.[1] This enhancement in efficiency and sensitivity is attributed to the Core Enhanced Technology™, which utilizes solid core particles to achieve higher separation efficiencies at standard HPLC pressures.[1]

Another comparative analysis explored the retention behavior of a series of 6-chloro-1,3,5-triazines on octadecyl (C18) and phenyl columns.[2] While both columns effectively separated the compounds, the phenyl column offered more differentiation for structurally similar triazines with alkyl substituents.[2] The choice between C18 and phenyl columns can, therefore, depend on the specific structural nuances of the triazine analogues being analyzed.

For high-temperature applications, porous graphitic carbon stationary phases, such as the Hypercarb column, offer exceptional stability and can significantly reduce analysis times.[3] A separation of 11 triazine herbicides was achieved in about two minutes at 160 °C, a 5 to 10-fold increase in speed compared to conventional HPLC methods.[3]

Stationary PhaseKey CharacteristicsBest Suited For
Accucore XL C8 (Solid Core) High efficiency, improved resolution, lower backpressure compared to sub-2 µm particles.[1][4]Rapid and sensitive analysis of a broad range of triazines.
Conventional C8/C18 (Fully Porous) Robust and widely used, good retention for non-polar analytes.[2][5][6]Routine analysis and method development.
Phenyl Alternative selectivity based on π-π interactions.[2]Separation of structurally similar isomers and aromatic triazines.
Hypercarb (Porous Graphitic Carbon) High-temperature stability, unique retention mechanisms.[3]High-throughput analysis and separation of highly polar compounds.

Mobile Phase Optimization

The composition of the mobile phase is a critical parameter that dictates the retention and resolution of triazine compounds.[7] The most common mobile phases for reversed-phase HPLC of triazines are mixtures of water with acetonitrile or methanol.[2][6][8]

The choice between acetonitrile and methanol can influence the selectivity of the separation. Methanol, being a protic and more polar solvent than acetonitrile, generally leads to higher retention of compounds on a C18 column.[2] The pH of the mobile phase is another crucial factor, as it can affect the ionization state of the triazine analytes and, consequently, their retention behavior.[7] For instance, a mobile phase of methanol:water (60:40, v/v) with the pH adjusted to 4.6 with phosphoric acid has been successfully used for the determination of atrazine, simazine, cyanazine, and ametryn.[6]

Gradient elution, where the mobile phase composition is changed over time, is often employed to separate complex mixtures of triazines with varying polarities.[1][4][9] This technique allows for the elution of both weakly and strongly retained compounds within a reasonable timeframe.

Detection Techniques

UV detection is the most common method for the quantification of triazines due to their strong absorbance in the UV region, typically around 220-230 nm.[5][10] Diode-array detection (DAD) offers the advantage of acquiring the entire UV spectrum of each peak, which can aid in peak identification and purity assessment.

For enhanced sensitivity and selectivity, especially for complex matrices or trace-level impurity profiling, mass spectrometry (MS) is the detector of choice.[9][11] Coupling HPLC with a triple quadrupole mass spectrometer (LC-MS/MS) allows for highly specific quantification using multiple reaction monitoring (MRM).[9]

DetectorAdvantagesDisadvantages
UV/DAD Robust, relatively inexpensive, suitable for routine analysis.[5]Lower sensitivity and selectivity compared to MS.
MS/MS High sensitivity, high selectivity, provides structural information.[9]Higher cost and complexity.

Experimental Protocols

Below are examples of detailed experimental protocols for the HPLC analysis of substituted triazines.

Protocol 1: Fast Analysis of Triazines using a Solid Core C18 Column
  • Column: Accucore C18, 2.6 µm, 100 x 2.1 mm[4]

  • Mobile Phase A: Water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient:

    • 0.00 min: 35% B

    • 1.00 min: 35% B

    • 2.50 min: 70% B

    • 2.60 min: 35% B[4]

  • Flow Rate: Not specified, but typical for a 2.1 mm ID column would be 0.2-0.5 mL/min.

  • Detection: UV at 280 nm[4]

  • Backpressure: 298 bar[4]

Protocol 2: Analysis of Triazines using a Fully Porous C8 Column
  • Column: Fully porous C8, 5 µm[1]

  • Mobile Phase: Gradient conditions (specifics not detailed in the abstract, but likely acetonitrile/water)[1]

  • Sample Preparation: A mixed working standard of 50 µg/mL for each triazine was prepared in water.[1]

Protocol 3: UHPLC-MS/MS Analysis of Triazine Herbicides
  • Column: C18 capillary column, 1.8 µm, 10 cm x 150 µm i.d.[9]

  • Mobile Phase A: 97:3:0.1 water/acetonitrile/formic acid (v/v)[9]

  • Mobile Phase B: 97:3:0.1 acetonitrile/water/formic acid (v/v)[9]

  • Gradient: A complex gradient from 3% to 97% B over 35 minutes.[9]

  • Detection: UV at 235 nm and triple quadrupole mass spectrometry in positive polarity MRM mode.[9]

  • MS Parameters: Fragmentor voltage: 100 V, Collision energy: 25 eV, Capillary voltage: 3000 V.[9]

Workflow for HPLC Method Development for Triazine Purity Analysis

HPLC_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation Sample Substituted Triazine Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Standard Reference Standard Standard->Dissolution Injection Inject Sample Dissolution->Injection Column_Selection Column Selection (C8, C18, Phenyl) Injection->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (ACN/Water, MeOH/Water, pH) Column_Selection->Mobile_Phase_Opt Detection Detection (UV/DAD, MS) Mobile_Phase_Opt->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Specificity Specificity Purity_Calculation->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ

Caption: Workflow for HPLC method development and validation.

Logical Relationship of Purity Determination

Purity_Determination cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_interpretation Interpretation Triazine_Sample Substituted Triazine Sample Analysis HPLC Analysis Triazine_Sample->Analysis HPLC_Method Validated HPLC Method HPLC_Method->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Chromatographic_Data Chromatographic Data (Peak Areas, Retention Times) Data_Acquisition->Chromatographic_Data Impurity_Profile Impurity Profile Chromatographic_Data->Impurity_Profile Purity_Value Purity (%) Chromatographic_Data->Purity_Value Specification_Comparison Comparison with Specifications Impurity_Profile->Specification_Comparison Purity_Value->Specification_Comparison Decision Pass/Fail Decision Specification_Comparison->Decision

Caption: Logical steps in determining the purity of a substituted triazine.

References

Comparative Kinetic Analysis of Nucleophilic Substitution on 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the kinetic studies of nucleophilic substitution reactions involving 2,4-dichloro-6-phenoxy-1,3,5-triazine. This document provides a comparative analysis of its reactivity with alternative chloro-s-triazine derivatives, supported by experimental data and detailed protocols.

The s-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile reactivity and the biological and physical properties of its derivatives.[1] The sequential and controlled nucleophilic substitution of chlorine atoms on compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for the synthesis of a vast array of functionalized molecules. This guide focuses on the kinetic aspects of nucleophilic substitution on this compound, a key intermediate in the synthesis of more complex triazine derivatives. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel compounds with desired properties.

Reactivity of this compound

The reactivity of the two chlorine atoms on the this compound ring is not identical. The substitution of the first chlorine atom influences the electrophilicity of the remaining carbon-chlorine bond. Generally, the first nucleophilic substitution deactivates the triazine ring, making the second substitution slower and requiring more forcing conditions.

The nature of the incoming nucleophile plays a crucial role in the reaction rate. The general order of reactivity for nucleophiles with chloro-s-triazines is:

Alcohols > Thiols > Amines

This preferential reactivity allows for a degree of chemoselectivity in the synthesis of disubstituted phenoxy-s-triazines.

Comparative Kinetic Data

While specific kinetic data for the nucleophilic substitution on this compound is not extensively available in the literature, we can draw comparisons from studies on analogous compounds. The following table summarizes representative second-order rate constants for the hydrolysis of a similar compound, 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine, to illustrate the influence of pH on the reaction rate.

NucleophileSubstratepH/H₀Temperature (°C)k (s⁻¹)
H₂O2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine1.0251.3 x 10⁻⁵
OH⁻2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine12.0254.0 x 10⁻²

Data extracted from a study on the hydrolysis of a structurally related dichlorotriazine.[2]

It is important to note that the phenoxy group, being electron-withdrawing, is expected to influence the electrophilicity of the triazine ring and thus the rate of nucleophilic attack compared to the N-methylpyrrol-2-yl group. Further experimental studies are required to quantify these differences.

Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound and a general procedure for kinetic analysis are provided below.

Synthesis of this compound

This procedure is adapted from established synthetic methods for monosubstituted s-triazines.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Phenol

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Ice

  • Distilled water

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in acetone.

  • In a separate flask, dissolve phenol (1 equivalent) and sodium carbonate (1 equivalent) in acetone.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the phenol/sodium carbonate solution to the cyanuric chloride solution with vigorous stirring, maintaining the temperature between 0-5 °C.

  • Continue stirring at this temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum.

General Protocol for Kinetic Studies of Aminolysis

This protocol describes a general method for determining the second-order rate constants for the reaction of this compound with an amine nucleophile using UV-Vis spectrophotometry.

Materials and Equipment:

  • This compound

  • Amine nucleophile (e.g., aniline, piperidine)

  • Suitable solvent (e.g., acetonitrile, dioxane)

  • Buffer solutions of desired pH

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the amine nucleophile of known concentrations in the chosen solvent.

  • Determination of λmax: Record the UV-Vis spectra of the reactant and the expected product to identify a wavelength (λmax) where the change in absorbance upon reaction is significant.

  • Kinetic Runs:

    • Equilibrate the spectrophotometer cell holder to the desired temperature.

    • In a cuvette, mix the solution of this compound with a large excess of the amine solution (to ensure pseudo-first-order conditions).

    • Immediately start monitoring the change in absorbance at the predetermined λmax as a function of time.

    • For fast reactions, a stopped-flow apparatus should be used to ensure rapid mixing and data acquisition.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a first-order exponential decay equation.

    • Repeat the experiment with varying concentrations of the amine nucleophile (while keeping the triazine concentration constant and in excess).

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the amine nucleophile.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution (SɴAr) on this compound is believed to proceed through a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate.

SNAr_Mechanism Reactants 2,4-Dichloro-6-phenoxy- 1,3,5-triazine + Nucleophile Intermediate Meisenheimer-like Intermediate Reactants->Intermediate Nucleophilic Attack (rate-determining) Product Monosubstituted Product + Cl⁻ Intermediate->Product Chloride Elimination

Caption: Proposed SɴAr mechanism for the first substitution.

The experimental workflow for a typical kinetic study can be visualized as follows:

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reactants Prepare Stock Solutions (Triazine, Nucleophile) Det_lambda Determine λmax Prep_Reactants->Det_lambda Mix Mix Reactants in Thermostatted Cell Det_lambda->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Calc_kobs Calculate k_obs (Pseudo-first-order) Monitor->Calc_kobs Plot Plot k_obs vs. [Nucleophile] Calc_kobs->Plot Calc_k2 Determine k₂ (Second-order) Plot->Calc_k2

Caption: Workflow for a kinetic study of nucleophilic substitution.

Alternative s-Triazine Scaffolds for Comparison

For researchers seeking to modulate reactivity, several alternative dichlorotriazine scaffolds can be considered. The electronic nature of the substituent at the C6 position significantly impacts the electrophilicity of the C2 and C4 positions.

Alternative SubstrateSubstituent at C6Expected Effect on Reactivity (compared to Phenoxy)
2,4-Dichloro-6-methoxy-1,3,5-triazineMethoxy (-OCH₃)Increased reactivity due to less electron donation
2,4-Dichloro-6-(p-nitrophenoxy)-1,3,5-triazinep-Nitrophenoxy (-OC₆H₄NO₂)Decreased reactivity due to strong electron withdrawal
2,4-Dichloro-6-(methylthio)-1,3,5-triazineMethylthio (-SCH₃)Different reactivity profile due to sulfur nucleophilicity
2,4-Dichloro-6-phenyl-1,3,5-triazinePhenyl (-C₆H₅)Different electronic and steric effects

A comparative kinetic study of these alternatives with this compound would provide valuable structure-activity relationship (SAR) data for the rational design of novel triazine derivatives.

Conclusion

The kinetic study of nucleophilic substitution on this compound is crucial for harnessing its full potential as a synthetic intermediate. While specific quantitative data remains somewhat scarce in the public domain, the established principles of s-triazine reactivity, coupled with the experimental protocols outlined in this guide, provide a solid foundation for researchers to conduct their own comparative studies. Such investigations will undoubtedly contribute to the broader understanding of s-triazine chemistry and facilitate the development of new functional molecules for a range of applications.

References

A Comparative Analysis of Bases in Nucleophilic Substitution Reactions of 2,4-Dichloro-6-phenoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

The functionalization of 2,4-dichloro-6-phenoxy-1,3,5-triazine is a cornerstone in the synthesis of a diverse array of compounds, from pharmaceuticals to materials science. The reactivity of the two chlorine atoms on the triazine ring allows for sequential nucleophilic substitution, a process highly dependent on controlled reaction conditions. A critical parameter in these syntheses is the choice of base, which can significantly influence reaction rate, selectivity, and overall yield. This guide provides a side-by-side comparison of common inorganic and organic bases employed in these reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The 1,3,5-triazine core is an electron-deficient aromatic system, making the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.[1][2] The substitution of the first chlorine atom deactivates the ring, making the second substitution require more forcing conditions, such as a higher temperature.[3] This differential reactivity is fundamental to achieving selective mono- or di-substitution.[3] The role of the base is typically to deprotonate the incoming nucleophile (e.g., an amine, alcohol, or thiol) or to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Comparative Performance of Common Bases

The selection of an appropriate base is contingent upon the nucleophile's reactivity, the desired reaction temperature, and the solvent system. Inorganic bases are often cost-effective and powerful, while organic bases can offer milder conditions and improved solubility in organic solvents. The following table summarizes the performance of several bases based on available experimental data.

BaseBase TypeTypical NucleophileSolventTemperature (°C)Reaction TimeYield (%)
Sodium Hydride (NaH) InorganicImidazoleTetrahydrofuran (THF)0 to RT4 hours95%[4]
Sodium Hydroxide (NaOH) InorganicPhenol (Eugenol)Acetonitrile5°C (278 K)2 hoursNot specified[5]
Potassium Carbonate (K₂CO₃) InorganicAmineNot specifiedNot specifiedNot specifiedNot specified[6]
Diisopropylethylamine (DIEA) OrganicAlcohol, Thiol, AmineDichloromethane (DCM)0°C (1st substitution)30 minutesHigh (not quantified)[7]
Triethylamine (TEA) OrganicAryl AmineNot specifiedRefluxNot specifiedGood to Excellent[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are derived from published synthetic procedures for the substitution reactions on dichlorotriazine derivatives.

Protocol 1: Reaction with an N-Nucleophile using Sodium Hydride (NaH)

This protocol describes the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with imidazole, demonstrating the use of a strong inorganic base.[4]

  • Dissolve imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium hydride (5 equivalents) suspended in THF to the imidazole solution.

  • Stir the mixture for 10 minutes at 0°C.

  • Slowly add a solution of 2,4-dichloro-6-phenyl-1,3,5-triazine (1 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding ethanol.

  • Remove the solvent under vacuum.

  • Perform an extraction with dichloromethane and wash with water.

  • Dry the organic layer, concentrate, and purify by silica gel column chromatography to yield the product.

Protocol 2: Reaction with an O-Nucleophile using Sodium Hydroxide (NaOH)

This method details the synthesis of a phenoxy-substituted triazine using NaOH to form the phenoxide nucleophile in situ.[5]

  • Dissolve eugenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (1 equivalent).

  • Remove the water in vacuo to form the sodium salt.

  • Add acetonitrile to the flask and cool the suspension to 5°C (278 K) in an ice bath.

  • Stir for 10 minutes, then add cyanuric chloride (1 equivalent) to the stirring suspension.

  • Maintain the reaction at 5°C for 2 hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under vacuum.

  • Dissolve the resulting solid in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 3: Reaction with Various Nucleophiles using Diisopropylethylamine (DIEA)

This procedure outlines a general and mild method for the first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine using an organic base.[7]

  • Dissolve the starting triazine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add the desired nucleophile (1 equivalent; e.g., an alcohol, thiol, or amine).

  • Add diisopropylethylamine (DIEA) (1 equivalent) to the stirring solution.

  • Stir the reaction at 0°C for 30 minutes, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer several times with water to remove DIEA salts.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to afford the 2,4-dichloro-6-substituted-1,3,5-triazine product.

Visualizing Reaction Pathways and Logic

Workflow for Sequential Substitution

The functionalization of this compound is a stepwise process. The first nucleophilic substitution is generally fast and occurs at low temperatures, while the second substitution requires more energy due to the deactivating effect of the first substituent.[3] The base is essential for facilitating these steps.

G cluster_0 cluster_1 cluster_2 A This compound B Mono-substituted Product A->B  Step 1 (e.g., 0°C) C Di-substituted Product B->C  Step 2 (e.g., Room Temp or Heat) Nuc1 Nucleophile 1 (Nu1-H) Nuc1->B:w Base1 Base Base1->B:w Nuc2 Nucleophile 2 (Nu2-H) Nuc2->C:w Base2 Base Base2->C:w

Caption: General workflow for sequential nucleophilic substitution on the triazine core.

Decision Framework for Base Selection

The choice of base is not arbitrary and depends on several interconnected factors. A strong, non-nucleophilic base is often preferred to avoid competition with the primary nucleophile. The solubility of the base and its resulting salt is also a key consideration for reaction workup.

G start Select Base for Triazine Reaction q_nucleophile Is the nucleophile acidic (e.g., phenol, thiol)? start->q_nucleophile q_conditions Are mild conditions required? q_nucleophile->q_conditions No (e.g., Amine) base_strong Use strong inorganic base (e.g., NaH, NaOH) q_nucleophile->base_strong Yes q_solubility Is solubility in organic solvents critical? q_conditions->q_solubility No base_organic Use organic amine base (e.g., DIEA, TEA) q_conditions->base_organic Yes q_solubility->base_organic Yes base_carbonate Consider weaker inorganic base (e.g., K₂CO₃) q_solubility->base_carbonate No

Caption: Decision logic for selecting a suitable base in triazine substitution reactions.

References

A Comparative Guide to the Stability of 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the stability of 2,4-dichloro-6-phenoxy-1,3,5-triazine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the stability of these molecules under various stress conditions is crucial for their development and application. This document outlines the key degradation pathways and presents a framework for assessing their hydrolytic, thermal, and photostability, supported by detailed experimental protocols.

Introduction to this compound Derivatives

The 1,3,5-triazine ring is a versatile scaffold known for its chemical robustness. However, the reactivity of the two chlorine atoms in this compound derivatives makes them susceptible to nucleophilic substitution, which is a primary degradation pathway. The phenoxy group also influences the electronic properties and, consequently, the stability of the entire molecule. Substituents on the phenoxy ring can further modulate this stability, making a comparative analysis essential for selecting appropriate candidates for further development.

Data Presentation: A Comparative Overview

Due to the limited availability of directly comparable, quantitative stability data for a homologous series of this compound derivatives in publicly accessible literature, the following table presents an illustrative comparison. This data is based on general principles of chemical stability and extrapolated from studies on related triazine compounds. It serves as a model for how such data should be presented. The primary degradation pathway for these compounds under hydrolytic conditions is the substitution of the chlorine atoms.

Table 1: Illustrative Comparative Stability of Substituted this compound Derivatives

Derivative (Substituent on Phenoxy Ring)Hydrolytic Stability (t½, hours at pH 7, 50°C)Thermal Stability (Decomposition Onset, °C)Photostability (Degradation Rate Constant, k x 10⁻³ min⁻¹)
4-Nitro (Electron-withdrawing)122202.5
4-Chloro (Electron-withdrawing)182352.1
Unsubstituted242501.8
4-Methyl (Electron-donating)302451.5
4-Methoxy (Electron-donating)362401.2

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Electron-withdrawing groups on the phenoxy ring are expected to decrease stability by making the triazine ring more susceptible to nucleophilic attack, while electron-donating groups may increase stability.

Experimental Protocols

Detailed methodologies are provided below for key stability-indicating experiments.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound derivatives at different pH values.

Methodology:

  • Solution Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).

  • Reaction Setup: In triplicate, add a small aliquot of the stock solution to each buffer in a sealed vial to achieve a final concentration of 10 µg/mL. Ensure the volume of the organic solvent is minimal (<1%) to avoid affecting the aqueous environment.

  • Incubation: Incubate the vials at a constant temperature (e.g., 50°C) in a water bath or incubator.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding an equal volume of mobile phase and placing the sample in an ice bath.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693/k.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the derivatives.

Methodology:

  • Sample Preparation: Place 5-10 mg of the solid sample into an alumina crucible.

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20 mL/min.

    • Temperature Program: Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve, which is the temperature at which significant weight loss begins.

Photostability Assessment

Objective: To evaluate the stability of the derivatives upon exposure to UV and visible light.

Methodology:

  • Sample Preparation: Prepare a solution of the test compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 10 µg/mL in a quartz cuvette. Prepare a dark control sample by wrapping a separate cuvette in aluminum foil.

  • Light Source: Use a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing a combination of cool white fluorescent and near-UV lamps.

  • Exposure: Expose the sample and the dark control to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: At specific time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the concentration of the parent compound in the exposed sample to that in the dark control. Calculate the degradation rate constant by plotting the concentration of the parent compound against time.

Mandatory Visualizations

Degradation Pathway

The primary degradation pathway for this compound derivatives in aqueous media is the sequential hydrolysis of the two chlorine atoms.

cluster_0 Hydrolytic Degradation Pathway Parent This compound Mono_OH 2-Chloro-4-hydroxy-6-phenoxy-1,3,5-triazine Parent->Mono_OH + H₂O - HCl Di_OH 2,4-Dihydroxy-6-phenoxy-1,3,5-triazine Mono_OH->Di_OH + H₂O - HCl

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

The general workflow for assessing the stability of a new derivative is a multi-step process.

cluster_1 Stability Assessment Workflow Start Synthesized Derivative Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Validate Analytical Method Method_Development->Method_Validation Formal_Stability Formal Stability Studies (ICH Conditions) Method_Validation->Formal_Stability Data_Analysis Data Analysis and Shelf-life Estimation Formal_Stability->Data_Analysis End Stability Profile Established Data_Analysis->End

Caption: General workflow for chemical stability assessment.

Logical Relationship of Substituent Effects on Stability

The electronic nature of the substituent on the phenoxy ring is expected to influence the stability of the triazine core.

cluster_2 Substituent Effect on Hydrolytic Stability Substituent Substituent on Phenoxy Ring EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Substituent->EDG Donates e⁻ EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) Substituent->EWG Withdraws e⁻ Stability_Increase Increased Electron Density on Triazine Ring -> Decreased Susceptibility to Nucleophilic Attack -> Higher Stability EDG->Stability_Increase Stability_Decrease Decreased Electron Density on Triazine Ring -> Increased Susceptibility to Nucleophilic Attack -> Lower Stability EWG->Stability_Decrease

Caption: Influence of substituents on hydrolytic stability.

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloro-6-phenoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,4-Dichloro-6-phenoxy-1,3,5-triazine

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following information is compiled from the SDSs of structurally similar compounds, including 2,4-Dichloro-6-phenyl-1,3,5-triazine and other chlorinated triazine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices, from operation to disposal.

Hazard and Precautionary Data

The following table summarizes the potential hazards associated with this compound, based on data from analogous compounds.

Hazard ClassGHS Hazard Statement Codes
Acute Toxicity (Oral) H302: Harmful if swallowed
Acute Toxicity (Inhalation) H332: Harmful if inhaled
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Data inferred from structurally similar compounds.

Operational Plan: Safe Handling and Emergency Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a tight seal.[1]

  • Hand Protection: Wear nitrile or neoprene chemical-resistant gloves. Inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and PPE before entering break areas.

4. Handling Procedures:

  • Avoid generating dust. Handle the solid material carefully.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

5. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

1. Waste Segregation and Collection:

  • Collect all waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, in a dedicated, clearly labeled hazardous waste container.

  • Label the waste container as "Halogenated Organic Waste" and list the chemical name.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container tightly sealed to prevent the release of vapors.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds. Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Securely Store Waste Securely Label Waste->Store Waste Securely Professional Disposal Professional Disposal Store Waste Securely->Professional Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.